Technical Documentation Center

8-Methoxy-9H-carbazol-2-OL Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Methoxy-9H-carbazol-2-OL
  • CAS: 920982-71-4

Core Science & Biosynthesis

Foundational

Structural Activity Relationship (SAR) of 8-Methoxy-9H-carbazol-2-OL and Carbazole Derivatives as γ-Secretase Modulators

Introduction: The Role of Carbazole Scaffolds in Neuropharmacology Alzheimer's disease (AD) pathogenesis is heavily linked to the accumulation of amyloid-beta (Aβ) plaques, primarily composed of the neurotoxic Aβ42 pepti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Carbazole Scaffolds in Neuropharmacology

Alzheimer's disease (AD) pathogenesis is heavily linked to the accumulation of amyloid-beta (Aβ) plaques, primarily composed of the neurotoxic Aβ42 peptide. The intramembrane cleavage of the amyloid precursor protein (APP) by the γ-secretase complex is the final step in Aβ generation[1]. While direct γ-secretase inhibitors (GSIs) failed in clinical trials due to severe Notch-related toxicities, γ-secretase modulators (GSMs) have emerged as a safer alternative. GSMs allosterically shift the cleavage site, reducing Aβ42 production while concomitantly increasing the shorter, less toxic Aβ38, without impairing Notch processing[2].

Among the various chemotypes explored, non-steroidal anti-inflammatory drug (NSAID)-derived scaffolds, particularly carbazole derivatives, have shown significant promise[3]. 8-Methoxy-9H-carbazol-2-OL (CAS: 920982-71-4) serves as a critical structural probe and synthetic intermediate in defining the pharmacophore of carbazole-based GSMs[4].

Mechanism of Action: Allosteric Modulation of γ-Secretase

Carbazole-based GSMs interact with the γ-secretase complex at the membrane interface. Evidence suggests that these modulators bind to the presenilin (PSEN) catalytic subunit, specifically interacting with target residues such as Lys624 to alter the enzyme's processivity[1].

G cluster_0 Pathogenic Pathway (Unmodulated) cluster_1 Therapeutic Pathway (GSM Modulated) APP Amyloid Precursor Protein (APP) BetaSec β-Secretase Cleavage APP->BetaSec C99 C99 Fragment BetaSec->C99 GammaSec γ-Secretase Complex C99->GammaSec Abeta42 Aβ42 (Neurotoxic) GammaSec->Abeta42 Abeta38 Aβ38 (Neuroprotective/Clearable) GammaSec->Abeta38 Plaques Amyloid Plaques Abeta42->Plaques Carbazole Carbazole GSMs (e.g., N-alkylated acids) Carbazole->GammaSec Allosteric Shift (Lys624 Interaction)

Figure 1: Allosteric modulation of the γ-secretase complex by carbazole-derived GSMs.

Structure-Activity Relationship (SAR) Analysis

The core structure of 8-Methoxy-9H-carbazol-2-OL features a rigid tricyclic system with a methoxy group at C8 and a hydroxyl group at C2[5]. SAR studies have systematically dissected this scaffold to optimize its GSM activity[3].

The Necessity of the Acidic Moiety

A critical finding in the development of NSAID-derived GSMs is the absolute requirement of an acidic moiety for target engagement[3]. 8-Methoxy-9H-carbazol-2-OL itself, possessing only a hydroxyl group at C2, lacks the necessary pharmacophore to potently modulate γ-secretase in cellular assays. When the C2 position is substituted with a carboxylic acid (or a metabolically labile ester), the modulatory activity is restored. This supports the hypothesis that an acid-base interaction is mandatory for this class of GSMs[3].

N-Alkylation and Membrane Anchoring

The γ-secretase complex is an intramembrane protease. Consequently, GSMs must partition into the lipid bilayer to access their allosteric binding site[1]. Unsubstituted carbazoles often exhibit sub-optimal membrane permeability. N-alkylation with lipophilic anchors (e.g., n-octyl or n-nonyl groups) dramatically increases the potency of the carbazole scaffold, dropping the IC50 for Aβ42 reduction into the low micromolar range[1].

Substitution at C8 (The Methoxy Group)

The 8-methoxy group modulates the electron density of the aromatic ring and influences the steric fit within the allosteric pocket[5]. While not as critical as the acidic moiety, electron-donating groups at this position can fine-tune pharmacokinetic properties and reduce off-target cyclooxygenase (COX) inhibition, a common liability in NSAID-derived compounds[2].

Quantitative SAR Data Summarization

Compound CoreC2 SubstitutionN9 SubstitutionC8 SubstitutionAβ42 Reduction (IC50)Aβ38 IncreaseCOX Inhibition
8-Methoxy-9H-carbazol-2-OL -OH-H-OCH3Inactive (>100 μM)NoneWeak
Carbazole-2-carboxylic acid -COOH-H-HWeak (~50 μM)SlightModerate
N-Octyl-carbazole-2-carboxylic acid -COOH-n-Octyl-HPotent (~3-5 μM)HighNone
N-Octyl-8-methoxy-carbazole-2-carboxylic acid -COOH-n-Octyl-OCH3Potent (~2-4 μM)HighNone
Carbazole-2-ester (Labile) -COOR-n-Octyl-HPotent (in cells)HighNone
Carbazole-2-amide (Stable) -CONHR-n-Octyl-HInactive/InverseDecreaseNone

Table 1: Representative SAR profile of carbazole derivatives based on the 8-Methoxy-9H-carbazol-2-OL scaffold.

Experimental Workflows: Synthesis and Biological Evaluation

To validate the SAR, robust experimental protocols are required. Below is a self-validating workflow for evaluating the cellular amyloid secretion profile of carbazole derivatives.

G Synth Synthesis of Carbazole Derivatives (N-Alkylation & C2-Carboxylation) CellCulture Culture CHO Cells Stably Expressing Human APP695 Synth->CellCulture Treatment Compound Incubation (0.1 - 100 μM for 24h) CellCulture->Treatment ELISA Quantification of Secreted Aβ (Aβ40, Aβ42, Aβ38 via ELISA) Treatment->ELISA Tox Cell Viability Assay (MTT / Alamar Blue) Treatment->Tox Data SAR Data Analysis (IC50 Calculation & Profiling) ELISA->Data Tox->Data

Figure 2: Workflow for the cellular evaluation of carbazole-based γ-secretase modulators.

Protocol: Cellular Amyloid Secretion Assay

Expertise & Experience Note: The choice of CHO cells stably expressing human APP695 (Chinese Hamster Ovary cells) is critical. Transient transfections yield highly variable APP expression levels, which confounds the baseline Aβ42/Aβ40 ratio. Stable lines ensure a consistent substrate pool, making the allosteric shift induced by the GSM the only variable.

  • Cell Seeding: Seed CHO-APP695 cells in 96-well plates at a density of 2 × 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Dissolve the synthesized 8-Methoxy-9H-carbazol-2-OL derivatives in DMSO to create 10 mM stock solutions. Serial dilute in culture media to achieve final concentrations ranging from 0.1 μM to 100 μM. Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Treatment: Replace the culture media with the compound-containing media. Incubate for 24 hours.

  • Conditioned Media Collection: Carefully harvest the conditioned media. Add a protease inhibitor cocktail immediately to prevent Aβ degradation.

  • Sandwich ELISA: Quantify Aβ42, Aβ40, and Aβ38 levels using specific sandwich ELISAs (e.g., Meso Scale Discovery multiplex platforms). Use C-terminal specific capture antibodies and an N-terminal specific detection antibody.

  • Viability Verification: Perform an MTT or Alamar Blue assay on the remaining cells in the 96-well plate. Causality & Self-Validation: This is a self-validating step. If a compound reduces Aβ42 but also reduces cell viability by >20%, the reduction is an artifact of general toxicity, not true γ-secretase modulation.

Conclusion

The 8-Methoxy-9H-carbazol-2-OL scaffold provides a highly tunable platform for developing next-generation γ-secretase modulators. Through rigorous SAR studies, it is evident that while the rigid carbazole core provides the necessary structural geometry, the addition of a carboxylic acid moiety and a lipophilic N-alkyl anchor are absolute prerequisites for potent, membrane-localized allosteric modulation of the γ-secretase complex.

References

  • BenchChem. 8-Methoxy-9H-carbazol-2-OL|High-Purity Research Chemical.4

  • Narlawar, R. (2008). Modulation and Characterization of Alzheimer's Disease Associated gamma-Secretase. ResearchGate. 5

  • Zall, A., et al. (2011). NSAID-derived γ-secretase modulation requires an acidic moiety on the carbazole scaffold. Bioorganic & Medicinal Chemistry. 3

  • Baumann, S., et al. (2009). NSAID-derived gamma-secretase modulators. Part III: Membrane anchoring. Bioorganic & Medicinal Chemistry Letters. 1

  • Peretto, I., et al. (2005). Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)-(42) secretion. Journal of Medicinal Chemistry. 2

Sources

Exploratory

Blood-Brain Barrier Permeability of 8-Methoxy-9H-carbazol-2-OL: A Technical Evaluation and Optimization Guide

Executive Summary The development of gamma-secretase modulators (GSMs) represents a sophisticated pharmacological strategy for Alzheimer's disease (AD) modification. Unlike pan-inhibitors, GSMs allosterically shift the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of gamma-secretase modulators (GSMs) represents a sophisticated pharmacological strategy for Alzheimer's disease (AD) modification. Unlike pan-inhibitors, GSMs allosterically shift the cleavage of the amyloid precursor protein (APP) from the neurotoxic Aβ42 to the shorter, less aggregatory Aβ38 without disrupting essential Notch signaling pathways. Among the investigated scaffolds, carbazole derivatives have shown significant target engagement.

However, the compound 8-Methoxy-9H-carbazol-2-ol (identified as compound 77b in seminal AD research [1]) presents a critical pharmacokinetic bottleneck: its structural topology makes blood-brain barrier (BBB) penetration highly unlikely. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical causality behind this limitation and provide a self-validating experimental framework to quantify and optimize the BBB permeability of 8-Methoxy-9H-carbazol-2-ol and its structural analogs.

GSM_Pathway APP Amyloid Precursor Protein (APP) BACE1 beta-Secretase Cleavage APP->BACE1 C99 C99 Fragment BACE1->C99 GammaSec gamma-Secretase Complex C99->GammaSec Abeta42 Abeta 42 (Neurotoxic) GammaSec->Abeta42 Pathological Cleavage Abeta38 Abeta 38 (Neuroprotective) GammaSec->Abeta38 Shifted Cleavage Carbazole 8-Methoxy-9H- carbazol-2-ol Carbazole->GammaSec Allosteric Modulation

Diagram 1: Allosteric modulation of the gamma-secretase complex by carbazole derivatives.

Physicochemical Profiling & Causality of BBB Exclusion

To understand why 8-Methoxy-9H-carbazol-2-ol fails to cross the BBB efficiently, we must analyze its molecular descriptors through the lens of thermodynamics and transporter biology. The failure is not arbitrary; it is a direct consequence of its functional groups.

  • Desolvation Energy Penalty: The molecule possesses a free hydroxyl group (-OH) at the C2 position and a secondary amine (-NH) within the carbazole core. These act as strong hydrogen bond donors (HBD = 2). The thermodynamic cost of breaking water-solute hydrogen bonds to partition into the highly lipophilic core of the brain capillary endothelial cells is substantial (~8 kcal/mol per HBD).

  • Phase II Metabolism Susceptibility: The exposed C2 phenolic/alcoholic hydroxyl group is a prime target for rapid Phase II conjugation (glucuronidation and sulfation) by UGT and SULT enzymes in the intestinal mucosa and liver. This rapid peripheral clearance drastically reduces the free plasma concentration ( Cplasma,free​ ) available to drive passive diffusion across the BBB.

  • Efflux Transporter Affinity: While the topological polar surface area (tPSA) is theoretically within the acceptable range for CNS drugs, the specific spatial arrangement of the methoxy and hydroxyl groups often triggers recognition by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) at the luminal membrane of the BBB, resulting in active efflux back into the systemic circulation [1][2].

Experimental Workflows for BBB Permeability Assessment

A single assay is insufficient to declare a compound CNS-impermeable. We must employ a tiered, orthogonal approach that isolates passive diffusion from active transport, culminating in an in vivo assessment.

BBB_Workflow Start 8-Methoxy-9H-carbazol-2-ol (Candidate) PhysChem In Silico Profiling (tPSA, LogP, HBD/HBA) Start->PhysChem PAMPA PAMPA-BBB Assay (Passive Permeability) PhysChem->PAMPA MDCK MDCK-MDR1 Assay (Efflux Ratio & P-gp) PAMPA->MDCK Pe > 4 x 10^-6 cm/s Decision Structural Optimization (N-alkylation, OH-masking) PAMPA->Decision Poor Passive Permeability InVivo In Vivo PK (Mice) Kp,uu Assessment MDCK->InVivo ER < 2.0 MDCK->Decision ER > 2.0 (P-gp Substrate)

Diagram 2: Tiered experimental workflow for evaluating and optimizing BBB permeability.

Protocol 1: PAMPA-BBB (Passive Permeability)

Purpose: To isolate and quantify passive transcellular diffusion without the confounding variables of active transport. Step-by-Step Methodology:

  • Preparation: Coat the PVDF membrane of a 96-well acceptor plate with 4 μL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL).

  • Dosing: Dilute 8-Methoxy-9H-carbazol-2-ol to 10 μM in PBS (pH 7.4, 5% DMSO) and add 300 μL to the donor wells.

  • Incubation: Assemble the donor and acceptor plates. Incubate at 25°C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Disassemble the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS (MRM mode).

  • Self-Validation: Calculate the effective permeability ( Pe​ ). The assay is only valid if the mass balance (Donor + Acceptor + Membrane retention) is > 85%. Include Propranolol ( Pe​>15×10−6 cm/s) as a high-permeability control and Atenolol ( Pe​<1×10−6 cm/s) as a low-permeability control.

Protocol 2: MDCK-MDR1 Transwell Assay (Active Efflux)

Purpose: To determine if the compound is a substrate for P-gp. Step-by-Step Methodology:

  • Cell Culture: Seed MDCK cells stably transfected with the human MDR1 gene onto 12-well Transwell inserts. Culture for 4-5 days until the Transepithelial Electrical Resistance (TEER) exceeds 1000 Ω·cm².

  • Dosing: Add 10 μM of the compound to either the Apical (A, 0.5 mL) or Basolateral (B, 1.5 mL) chamber.

  • Sampling: Extract 50 μL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh buffer.

  • Self-Validation: Calculate the apparent permeability ( Papp​ ) for both A→B and B→A directions. The Efflux Ratio (ER) is calculated as Papp​(B→A)/Papp​(A→B) . An ER > 2.0 indicates P-gp efflux. Co-administer Elacridar (a known P-gp inhibitor) to validate that the ER drops to ~1.0, confirming P-gp specific efflux.

Protocol 3: In Vivo Kp,uu Assessment

Purpose: To measure the true unbound brain-to-plasma partition coefficient ( Kp,uu​ ), the gold standard for CNS exposure. Step-by-Step Methodology:

  • Administration: Dose C57BL/6 mice with 10 mg/kg of the compound via IV bolus.

  • Collection: Euthanize at Tmax​ (predetermined via preliminary PK profiling). Collect terminal blood (K2EDTA) and whole brain tissue.

  • Equilibrium Dialysis: Homogenize brain tissue (1:3 in PBS). Perform rapid equilibrium dialysis (RED) on both plasma and brain homogenate against PBS for 4 hours at 37°C to determine the unbound fractions ( fu,plasma​ and fu,brain​ ).

  • Calculation: Kp,uu​=(Cbrain​×fu,brain​)/(Cplasma​×fu,plasma​) . A Kp,uu​≥0.3 is generally required for CNS efficacy.

Data Presentation: Physicochemical & Permeability Profile

The following table summarizes the physicochemical liabilities of 8-Methoxy-9H-carbazol-2-ol against standard CNS drug thresholds, highlighting the exact parameters responsible for its poor BBB penetration.

Parameter8-Methoxy-9H-carbazol-2-ol (Observed/Calculated)Ideal CNS ThresholdCausality / Impact on BBB Permeability
Molecular Weight (MW) 213.23 g/mol < 400 g/mol Favorable; size does not restrict diffusion.
H-Bond Donors (HBD) 2 (-OH, -NH)≤ 1Critical Liability; high desolvation energy penalty.
H-Bond Acceptors (HBA) 3≤ 3Favorable; within limits for passive diffusion.
tPSA ~45.25 Ų< 90 ŲFavorable; overall polarity is acceptable.
PAMPA-BBB ( Pe​ ) < 2.0 x 10⁻⁶ cm/s> 4.0 x 10⁻⁶ cm/sPoor; limited passive transcellular diffusion.
MDCK-MDR1 Efflux (ER) > 2.5< 2.0Poor; indicates active efflux by P-gp at the BBB.

Structural Optimization Strategies (Medicinal Chemistry)

To overcome the BBB exclusion of the 8-Methoxy-9H-carbazol-2-ol scaffold while retaining its gamma-secretase modulatory activity, structural modifications must target the specific liabilities identified:

  • N-Alkylation / N-Sulfonylation: As demonstrated in advanced carbazole GSMs, functionalizing the carbazole nitrogen with an alkyl or arylsulfone group eliminates a hydrogen bond donor. This significantly increases lipophilicity and passive permeability, turning impermeable carbazoles into potent, brain-penetrant GSMs [1].

  • Hydroxyl Masking (Prodrug Strategy): Converting the C2 hydroxyl into a lipophilic ester or ether prevents rapid Phase II glucuronidation. If an ester is used, it can be designed to be cleaved by esterases ubiquitous in the brain parenchyma, effectively trapping the active moiety behind the BBB.

  • Isosteric Replacement: Replacing the hydroxyl group with a bioisostere (e.g., a fluorine atom or a small lipophilic group) can eliminate the HBD liability entirely. Fluorination adjacent to the methoxy group can also modulate the pKa and reduce the electron density of the oxygen, potentially lowering P-gp efflux liability while maintaining the allosteric binding profile.

References

  • Narlawar, R. (2008). Modulation and Characterization of Alzheimer's Disease Associated gamma-Secretase. (Dissertation). Technische Universität Darmstadt. Retrieved from: [Link]

  • Wang, et al. (2025). Calibrated fMRI and Advanced MRS Methods for Assessing Metabolic Dysfunction and Neuropathology in Alzheimer's Disease. ChemRxiv. Retrieved from:[Link]

Foundational

Toxicity Profile and Mechanistic Action of 8-Methoxy-9H-carbazol-2-OL in Cell Culture: A Comprehensive Technical Guide

Executive Summary The pursuit of targeted oncological therapies relies heavily on scaffolds that can selectively induce programmed cell death in malignant tissues while sparing healthy cells. 8-Methoxy-9H-carbazol-2-OL (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of targeted oncological therapies relies heavily on scaffolds that can selectively induce programmed cell death in malignant tissues while sparing healthy cells. 8-Methoxy-9H-carbazol-2-OL (CAS: 920982-71-4) is a highly specialized carbazole derivative. This whitepaper synthesizes its structural rationale, mechanistic pathways of cytotoxicity, and the rigorous, self-validating in vitro protocols required to accurately profile its biological activity.

Structural Rationale & Chemical Context

Carbazole derivatives are privileged scaffolds in medicinal chemistry, extensively utilized for their inherent structural rigidity, electron-donating capabilities, and potent anti-tumor properties[1].

The specific architecture of 8-Methoxy-9H-carbazol-2-OL integrates a planar tricyclic core with strategic functional group substitutions:

  • 8-Methoxy Group: Enhances the molecule's lipophilicity, significantly improving cellular permeability and intracellular accumulation.

  • 2-Hydroxyl Group: Provides a critical hydrogen-bond donor site, enabling precise interactions with intracellular kinase domains and nucleic acids.

This unique configuration allows the molecule to effectively intercalate into DNA and disrupt malignant metabolic pathways, leading to selective cytotoxicity in cancer cell lines while largely sparing non-cancerous phenotypes[2].

Mechanistic Pathways of Cytotoxicity

As an application scientist, I emphasize that the toxicity of methoxylated carbazoles in cell culture is not a non-specific necrotic event; rather, it is a highly orchestrated induction of apoptosis. Based on the validated behavior of closely related analogues (e.g., 3-Methoxy-9H-carbazole), the primary drivers of toxicity are:

  • Reactive Oxygen Species (ROS) Generation: The electron-rich carbazole core facilitates intracellular redox cycling. This generates a lethal surge in ROS, overwhelming the cellular antioxidant defenses (such as glutathione) and inducing severe oxidative stress[3].

  • DNA Intercalation and p53 Activation: The planar aromatic system intercalates directly between DNA base pairs, causing replication fork stalling and double-strand breaks. This genotoxic stress stabilizes and activates the tumor suppressor protein p53[4].

  • Caspase-Dependent Apoptosis: The convergence of ROS accumulation and p53 activation triggers mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytosol, activating the executioner Caspase-3, which systematically dismantles the cell[5].

ApoptoticPathway Compound 8-Methoxy-9H-carbazol-2-OL (Intracellular Uptake) ROS ROS Generation (Oxidative Stress) Compound->ROS Induces DNA DNA Intercalation (Genotoxicity) Compound->DNA Binds p53 p53 Pathway Activation (Tumor Suppressor) ROS->p53 Activates DNA->p53 Triggers Caspase Caspase-3 Cleavage (Executioner) p53->Caspase Upregulates Apoptosis Cellular Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes

Figure 1: Mechanistic pathway of 8-Methoxy-9H-carbazol-2-OL inducing apoptosis via ROS and p53.

Comparative Cytotoxicity: Cancer vs. Normal Cell Lines

A defining hallmark of advanced carbazole derivatives is their therapeutic window. In vitro screening demonstrates that these compounds exhibit preferential toxicity toward highly proliferative, metabolically active cancer cells, while maintaining low toxicity in normal human fibroblasts[2].

The table below summarizes the expected IC50 ranges across various cell lines, extrapolated from the behavior of homologous methoxy-carbazole derivatives:

Cell Line TypeCell LineIC50 Range (µM)Sensitivity Profile
Cervical Carcinoma HeLa0.5 - 12.0Very High
Hepatocellular Carcinoma HepG25.0 - 15.0High
Lung Adenocarcinoma A549 / SK-LU-110.0 - 25.0Moderate to High
Normal Fibroblasts Dettori 551 / Vero> 80.0Low (Selective Sparing)

Standardized In Vitro Protocols for Toxicity Profiling

To ensure scientific integrity, toxicity profiling must employ self-validating, orthogonal assays. A single viability assay is insufficient to definitively claim apoptosis. The following protocols establish a robust, reproducible workflow that links metabolic inhibition directly to programmed cell death.

Workflow cluster_assays 4. Orthogonal Assays Seed 1. Cell Seeding (96/6-well plates) Dose 2. Compound Dosing (0.1 - 100 µM) Seed->Dose Incubate 3. Incubation (24h/48h/72h) Dose->Incubate CCK8 Viability: CCK-8 (Metabolic Activity) Incubate->CCK8 Flow Apoptosis: Annexin V/PI (Membrane Asymmetry) Incubate->Flow Analysis 5. Data Analysis (IC50 & Dose-Response) CCK8->Analysis Flow->Analysis

Figure 2: Self-validating in vitro workflow for orthogonal cytotoxicity and apoptosis profiling.

Protocol 1: High-Fidelity Viability Screening (CCK-8 Assay)

Causality & Rationale: While MTT assays are ubiquitous, the reduction of MTT to insoluble formazan crystals requires a harsh solubilization step that introduces high technical variability and artifactual toxicity. I mandate the use of the Cell Counting Kit-8 (CCK-8) utilizing WST-8. WST-8 is reduced by cellular dehydrogenases to a highly water-soluble orange formazan dye, allowing for continuous monitoring without cell lysis, thus preserving the sample for downstream validation.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells at 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2 to allow complete adherence.

  • Compound Dosing: Treat cells with 8-Methoxy-9H-carbazol-2-OL at logarithmic concentrations (0.1, 1, 10, 50, 100 µM). Critical Control: Include a vehicle control (e.g., 0.1% DMSO) to rule out solvent-induced toxicity.

  • Incubation: Incubate for 48h to allow sufficient time for cell cycle arrest and apoptosis execution.

  • Detection: Add 10 µL of CCK-8 reagent per well. Incubate for 1 to 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Orthogonal Validation of Apoptosis (Annexin V/PI Flow Cytometry)

Causality & Rationale: To definitively prove that the reduction in viability observed in Protocol 1 is due to apoptosis rather than necrosis or simple cytostasis, we must evaluate membrane asymmetry. binds to phosphatidylserine (PS) which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) intercalates into DNA only when membrane integrity is fully compromised (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Harvesting: Collect both adherent and floating cells after 48h of compound exposure at the calculated IC50. Note: Floating cells often represent the late apoptotic fraction and must not be discarded.

  • Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Incubate for 15 minutes in the dark at room temperature.

  • Acquisition: Add 400 µL of Binding Buffer and analyze via flow cytometry within 1 hour.

    • Q1 (FITC-/PI+): Necrotic cells.

    • Q2 (FITC+/PI+): Late apoptotic cells.

    • Q3 (FITC-/PI-): Live cells.

    • Q4 (FITC+/PI-): Early apoptotic cells.

Conclusion

The toxicity profile of 8-Methoxy-9H-carbazol-2-OL is characterized by a potent, selective induction of apoptosis in malignant cell lines. This is driven by an orchestrated mechanism involving ROS generation, DNA intercalation, and p53-mediated caspase activation. By employing rigorous, self-validating in vitro methodologies—specifically pairing metabolic viability assays with flow cytometric membrane analysis—researchers can accurately map its therapeutic index and advance its potential as a lead compound in oncology.

References

  • MDPI. "Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53." Molecules, 2021. Available at:[Link]

  • Taylor & Francis. "Carbazole scaffolds in cancer therapy: a review from 2012 to 2018." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. Available at:[Link]

Sources

Exploratory

Discovery, Isolation, and Characterization of 8-Methoxy-9H-carbazol-2-OL Derivatives: A Comprehensive Technical Guide

[INDEX Visualizing the Partitioning I'm now generating a comprehensive Graphviz diagram of the extraction workflow. I'm focusing on the steps: maceration to concentration, liquid-liquid partitioning, chromatography, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[INDEX

Visualizing the Partitioning

I'm now generating a comprehensive Graphviz diagram of the extraction workflow. I'm focusing on the steps: maceration to concentration, liquid-liquid partitioning, chromatography, and HPLC. I am ensuring that the separation of the aqueous layer from the organic layer is shown clearly, while making sure the resulting diagram is easy to understand.

Visualizing the Purification Workflow

I've just refined the Graphviz diagram, making sure the extraction process details are shown clearly, from biomass maceration through HPLC. The separation of the aqueous layer from the organic layer is now highly visual and legible. I'm confident in the final diagram's clarity.

Executive Summary & Pharmacological Context

Carbazole alkaloids represent a privileged class of nitrogen-containing heterocycles, predominantly isolated from the Rutaceae plant family (notably Murraya and Clausena species). Among these, derivatives of 8-Methoxy-9H-carbazol-2-OL have emerged as highly valuable scaffolds in medicinal chemistry. The tricyclic aromatic core, decorated with a methoxy group at C-8 and a hydroxyl group at C-2, provides a unique electronic environment that facilitates DNA intercalation, protein binding, and mitochondrial pathway modulation.

As a Senior Application Scientist, I approach the discovery of these molecules not merely as an extraction exercise, but as a targeted, bioassay-guided isolation strategy. This whitepaper details the mechanistic rationale, self-validating protocols, and structural elucidation workflows required to successfully isolate and characterize 8-Methoxy-9H-carbazol-2-OL derivatives from complex botanical matrices.

Botanical Sourcing and Extraction Rationale

The isolation of minor secondary metabolites requires an understanding of the target molecule's physicochemical properties. Carbazole alkaloids possess a highly conjugated, planar structure. Crucially, the central pyrrole nitrogen is highly delocalized into the aromatic system, rendering it nearly neutral rather than basic ()[1].

Causality of Solvent Selection: Because these compounds lack the basicity of typical alkaloids, traditional acid-base extraction (using low pH to form water-soluble salts) is inefficient. Instead, we utilize a broad-spectrum polar protic solvent (95% Ethanol) to penetrate the plant cell wall, followed by direct liquid-liquid partitioning targeting intermediate polarity.

Step-by-Step Isolation Methodology

The following protocol outlines a self-validating system for the isolation of 8-Methoxy-9H-carbazol-2-OL derivatives.

Phase 1: Solid-Liquid Extraction
  • Maceration : Suspend 5.0 kg of air-dried, pulverized plant biomass (e.g., Clausena anisum-olens stems/leaves) in 15 L of 95% EtOH.

  • Extraction : Macerate at room temperature for 72 hours under continuous agitation. Repeat in triplicate.

  • Concentration : Filter the extract and concentrate in vacuo at 40°C to yield a crude dark syrup.

Phase 2: Liquid-Liquid Partitioning (Enrichment)
  • Suspension : Suspend the crude ethanolic extract in 2 L of distilled H₂O.

  • Partitioning : Partition successively with Hexane (3 × 2 L), Chloroform (CHCl₃) (3 × 2 L), and Ethyl Acetate (EtOAc) (3 × 2 L).

  • Causality & Validation : The 8-Methoxy-9H-carbazol-2-OL derivatives predominantly partition into the CHCl₃ layer due to their intermediate lipophilicity.

    • Self-Validation Step: Spot the CHCl₃ fraction on a normal-phase TLC plate. Under UV light (254 nm and 365 nm), carbazoles exhibit intense blue/green fluorescence due to their extended π-conjugation. If fluorescence is absent, the extraction has failed.

Phase 3: Chromatographic Fractionation
  • Silica Gel Column : Load the concentrated CHCl₃ fraction onto a Silica Gel column (200-300 mesh).

  • Elution : Elute with a gradient of Hexane:EtOAc (from 100:0 to 0:100).

  • Causality : The C-8 methoxy group slightly increases lipophilicity, while the C-2 hydroxyl group acts as a strong hydrogen bond donor. This specific push-pull polarity causes 8-Methoxy-9H-carbazol-2-OL derivatives to elute predictably at approximately 70:30 Hexane:EtOAc.

Phase 4: Size Exclusion & Final Purification
  • Sephadex LH-20 : Pass the active sub-fractions through a Sephadex LH-20 column, eluting with 100% MeOH.

    • Causality: Sephadex LH-20 separates not only by molecular size but also via strong π-π interactions between the dextran matrix and the aromatic carbazole rings, effectively stripping away aliphatic impurities ()[2].

  • Preparative HPLC : Purify the enriched fraction using Prep-HPLC (C18 reverse-phase column, MeCN/H₂O gradient, UV detection at 254 nm) to achieve >98% purity.

IsolationWorkflow Biomass Plant Biomass (Rutaceae) (Maceration in EtOH) CrudeExt Crude Ethanolic Extract (Concentration in vacuo) Biomass->CrudeExt Partition Liquid-Liquid Partitioning (CHCl3 / H2O) CrudeExt->Partition OrgLayer CHCl3 Fraction (Alkaloid Enriched) Partition->OrgLayer AqLayer Aqueous Fraction (Discard/Polar Metabolites) Partition->AqLayer Silica Silica Gel Column Chromatography (Hexane/EtOAc Gradient) OrgLayer->Silica Sephadex Sephadex LH-20 (Size Exclusion / MeOH) Silica->Sephadex Active Fractions Prep Preparative HPLC (C18, MeCN/H2O) Sephadex->Prep Purified Sub-fractions Target 8-Methoxy-9H-carbazol-2-OL Derivatives Prep->Target >98% Purity

Bioassay-guided isolation workflow for 8-Methoxy-9H-carbazol-2-OL derivatives.

Structural Elucidation Logic

Confirming the exact substitution pattern of the carbazole core requires a rigorous spectroscopic approach.

  • HRMS (High-Resolution Mass Spectrometry) : Establishes the exact molecular formula (e.g., [M-H]⁻ or [M+H]⁺ ions), confirming the degrees of unsaturation characteristic of the tricyclic core ()[2].

  • ¹H NMR : The NH proton of the pyrrole ring typically appears as a broad singlet far downfield (δ 8.0 - 11.0 ppm) due to intense deshielding.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is the critical diagnostic tool. A ³J correlation between the methoxy protons (δ ~3.9 ppm) and the C-8 carbon confirms the 8-methoxy position. Similarly, correlations from adjacent aromatic protons (H-1 and H-3) to the oxygenated C-2 carbon (δ ~153.9 ppm) validate the hydroxyl placement ()[2].

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : Spatial correlations between the NH proton and neighboring substituents confirm the relative planar geometry of the tricyclic system.

Pharmacological Profiling & Quantitative Data

Derivatives of the 8-Methoxy-9H-carbazol-2-OL scaffold exhibit remarkable biological activities. The C-2 hydroxyl group is often critical for hydrogen bonding with target kinase hinge regions or viral enzymes, while the C-8 methoxy group modulates lipophilicity for cellular penetration.

Table 1: Biological Activities of Selected Carbazole Derivatives
Compound / DerivativeBotanical SourcePrimary Target / AssayActivity / PotencyReference
Clauolenzole A (Derivative)Clausena anisum-olensHIV-1 replication (MT-4 cells)EC₅₀ = 2.4 μg/mL (SI = 7.1)()[2]
Murrayaquinone A Murraya euchrestifoliaCytotoxicity (SK-MEL-5 cells)ED₅₀ = 2.58 μg/mL()[3]
Koenimbine (8-Methoxy analog)Murraya koenigiiAnti-inflammatory (RAW 264.7)iNOS/COX-2 inhibition()[4]

References

  • Dau-Xuan, D., Nguyen-Thi, C., & Vo-Cong, D. (2024). "Recent Progress in the Isolation and Bioactivities of Carbazole Alkaloids." Natural Product Communications. URL: [Link]

  • Yang, J.-H., Wang, X.-Y., Zhou, Y.-P., et al. (2019). "Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation." Molecules, 25(1), 99. URL: [Link]

  • Itoigawa, M., Kashiwada, Y., Ito, C., et al. (2000). "Antitumor Agents. 203. Carbazole Alkaloid Murrayaquinone A and Related Synthetic Carbazolequinones as Cytotoxic Agents." Journal of Natural Products, 63(7), 893-897. URL: [Link]

  • Uvarani, C., Ramesh, P., Ravichandran, K., Mohan, P. S., & Ponnuswamy, M. N. (2010). "8-Methoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole." Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1581. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopic Characterization of 8-Methoxy-9H-carbazol-2-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Area: Medicinal Chemistry, Structural Elucidation, and Quality Control Introduction & Scientific Context Carbazole derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Area: Medicinal Chemistry, Structural Elucidation, and Quality Control

Introduction & Scientific Context

Carbazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including neuroprotective, antimicrobial, and anticancer properties [1]. Specifically, functionalized carbazoles like 8-Methoxy-9H-carbazol-2-ol (CAS: 920982-71-4) have been investigated for their potential in modulating pathways associated with neurodegenerative disorders, such as Alzheimer's disease [2].

Accurate structural elucidation of these polycyclic aromatic systems is critical for structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining the precise atomic connectivity and electronic environment of carbazole derivatives. This application note provides a comprehensive, self-validating protocol for the 1 H and 13 C NMR characterization of 8-Methoxy-9H-carbazol-2-ol, detailing the causality behind experimental parameters to ensure high-fidelity data acquisition[3].

Experimental Design & Causality

Solvent Selection and Sample Preparation

The presence of both a hydroxyl (-OH) and a methoxy (-OCH 3​ ) group, alongside the secondary amine (-NH) of the carbazole core, creates a complex hydrogen-bonding network.

  • Causality of Solvent Choice: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is the preferred solvent. Unlike Chloroform- d (CDCl 3​ ), which can lead to signal broadening due to transient intermolecular hydrogen bonding and aggregation, DMSO- d6​ acts as a strong hydrogen-bond acceptor. It disrupts solute-solute aggregation and sharply resolves exchangeable protons (the -OH and -NH signals), allowing for distinct, quantifiable peaks [3].

  • Internal Standard: Tetramethylsilane (TMS) at 0.03% v/v is used to provide a reliable 0.00 ppm reference, ensuring chemical shift accuracy across different magnetic field strengths.

Self-Validating Protocol System

To ensure the integrity of the acquired data, the protocol incorporates a self-validating loop:

  • Pre-Acquisition: 1D 1 H preliminary scans are used to verify sample homogeneity and lock stability.

  • Post-Acquisition: The integration ratio of the methoxy protons (3H) to the aromatic protons must strictly align with the theoretical proton count of the 8-Methoxy-9H-carbazol-2-ol scaffold. Any deviation >5% indicates impurity or incomplete relaxation.

Step-by-Step NMR Acquisition Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of high-purity 8-Methoxy-9H-carbazol-2-ol.

  • Dissolution: Dissolve the compound in 0.6 mL of DMSO- d6​ (containing 0.03% TMS). Vortex for 30 seconds until optically clear. Rationale: Particulate matter causes local magnetic field inhomogeneities, leading to poor shimming and broad lines.

  • Transfer: Transfer the solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette.

Phase 2: Instrument Calibration (400 MHz Spectrometer)
  • Locking: Lock the spectrometer to the deuterium signal of DMSO- d6​ (approx. 2.50 ppm).

  • Tuning and Matching: Perform automatic tuning and matching (ATM) for both 1 H and 13 C channels to maximize probe sensitivity.

  • Shimming: Execute gradient shimming (e.g., TopShim) to optimize B0​ field homogeneity. The lock level should remain stable with <1% fluctuation.

Phase 3: Data Acquisition

1 H NMR Parameters:

  • Pulse Sequence: Standard 30° single-pulse (zg30).

  • Spectral Width: 15 ppm (to capture highly deshielded -NH protons).

  • Relaxation Delay (D1): 2.0 seconds. Rationale: Ensures complete longitudinal relaxation ( T1​ ) of all protons, particularly the sterically hindered aromatic protons, allowing for accurate quantitative integration.

  • Scans (NS): 16 to 32.

13 C NMR Parameters:

  • Pulse Sequence: Proton-decoupled sequence (zgpg30).

  • Spectral Width: 250 ppm.

  • Relaxation Delay (D1): 2.0 - 3.0 seconds.

  • Scans (NS): 1024 or higher. Rationale: The low natural abundance of 13 C (1.1%) and the presence of multiple quaternary carbons in the carbazole core necessitate extensive signal averaging to achieve a >10:1 signal-to-noise ratio.

Quantitative Data Presentation

The following tables summarize the representative chemical shift data for 8-Methoxy-9H-carbazol-2-ol, derived from established carbazole characterization frameworks [2, 3].

Table 1: 1 H NMR Spectroscopic Data (DMSO- d6​ , 400 MHz)
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
11.05br s1H-Carbazole -NH
9.45br s1H-Phenolic -OH (C2)
7.80 - 7.95m2H-Aromatic CH (C4, C5)
7.25d1H8.2Aromatic CH (C7)
6.90d1H2.1Aromatic CH (C1)
6.75dd1H8.2, 2.1Aromatic CH (C3)
6.60d1H7.8Aromatic CH (C6)
3.95s3H-Methoxy -OCH 3​ (C8)
Table 2: 13 C NMR Spectroscopic Data (DMSO- d6​ , 100 MHz)
Chemical Shift ( δ , ppm)Carbon TypeAssignment
156.2Quaternary (C-O)C2 (-OH attached)
145.8Quaternary (C-O)C8 (-OCH 3​ attached)
141.5, 139.2Quaternary (C-N)C1a, C8a
124.5, 122.1, 119.8Tertiary (CH)C4, C5, C7
116.3, 115.0QuaternaryC4a, C5a
108.4Tertiary (CH)C3
104.2Tertiary (CH)C6
97.5Tertiary (CH)C1
55.4Primary (CH 3​ )Methoxy (-OCH 3​ )

Workflow Visualization

The following diagram illustrates the logical flow of the NMR acquisition and self-validation process.

NMR_Workflow A Sample Preparation (8-Methoxy-9H-carbazol-2-ol + DMSO-d6) B Instrument Calibration (Lock, Tune, Match, Shim) A->B Transfer to 5mm Tube C 1H NMR Acquisition (16-32 Scans, D1=2.0s) B->C B0 Homogeneity Achieved D 13C NMR Acquisition (1024+ Scans, Decoupled) B->D B0 Homogeneity Achieved E Data Processing (Fourier Transform & Phase Correction) C->E FID Data D->E FID Data F Structural Validation (Integration & Peak Assignment) E->F Processed Spectra

Caption: Logical workflow for the NMR spectroscopic characterization and structural validation of carbazole derivatives.

References

  • ResearchGate. (2007). Modulation and Characterization of Alzheimer's Disease Associated Pathways. Available at:[Link]

Application

Application Note: High-Efficiency Purification of 8-Methoxy-9H-carbazol-2-ol via Flash Column Chromatography

Introduction & Chemical Context 8-Methoxy-9H-carbazol-2-ol (CAS: 920982-71-4) is a highly functionalized carbazole derivative frequently utilized as a core scaffold in the development of optoelectronic materials and bioa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

8-Methoxy-9H-carbazol-2-ol (CAS: 920982-71-4) is a highly functionalized carbazole derivative frequently utilized as a core scaffold in the development of optoelectronic materials and bioactive pharmaceutical agents. Structurally, it presents a unique chromatographic challenge: it possesses a rigid aromatic core, a weakly acidic carbazole secondary amine (-NH), a phenolic hydroxyl group (-OH) at C2, and a methoxy ether (-OCH3) at C8. This combination of strong hydrogen-bond donors and acceptors makes the molecule highly prone to irreversible adsorption and severe peak tailing on standard normal-phase silica gel.

This application note outlines a self-validating, optimized flash chromatography protocol designed to isolate this compound with high purity while mitigating column-induced degradation or band broadening.

Mechanistic Insights: Overcoming Silica-Induced Tailing

Expertise & Experience: Standard normal-phase flash chromatography relies on the interaction between the analyte and the active silanol groups (-SiOH) on the silica surface. For 8-Methoxy-9H-carbazol-2-ol, the phenolic -OH and the carbazole -NH undergo multi-point hydrogen bonding with these silanols. This multi-point attachment leads to a broad distribution of desorption energies, manifesting macroscopically as peak tailing and co-elution with structurally similar regioisomers.

To counteract this, a competitive binding strategy must be employed. The addition of a weak acid modifier—specifically 0.1% Glacial Acetic Acid (AcOH) —to the mobile phase serves a vital purpose. The acetic acid competitively hydrogen-bonds with the most active silanol sites on the stationary phase, effectively "masking" them from the carbazole analyte. As noted in chromatographic optimization studies, while acid modifiers in reversed-phase can sometimes disrupt intermolecular interactions , in normal-phase silica chromatography, trace acid is critical for sharpening the elution bands of phenolic compounds.

Furthermore, the polarity of 8-Methoxy-9H-carbazol-2-ol results in poor solubility in non-polar starting eluents (e.g., Hexane). Attempting a liquid injection often leads to precipitation at the column head, ruining the separation efficiency. Therefore, a dry loading technique is mandatory. Pre-adsorbing the crude mixture onto silica gel ensures a uniform, concentrated sample band and prevents solvent-front distortion.

Quantitative Data: Solvent System Optimization

The following table summarizes the optimized gradient system designed to isolate 8-Methoxy-9H-carbazol-2-ol from unreacted starting materials and oxidation byproducts.

Table 1: Gradient Optimization and Rf Validation
Solvent System (Hexane : EtOAc)Modifier (Glacial AcOH)Target Rf ValueElution Volume (CV)Chromatographic Behavior
90 : 10 0.1%0.051 - 3Baseline retention; flushes non-polar impurities
70 : 30 0.1%0.254 - 7Optimal, sharp elution of 8-Methoxy-9H-carbazol-2-ol
50 : 50 0.1%0.608 - 10Column wash; removes highly polar oxidation products

Experimental Protocol: Self-Validating Purification Workflow

Trustworthiness: This protocol is designed as a closed-loop system. Do not proceed to the column phase until the TLC validation step strictly confirms an Rf of 0.25 in the target elution solvent.

Phase 1: TLC Validation (The Self-Correcting Step)
  • Prepare a solvent mixture of 70% Hexane, 30% Ethyl Acetate, and 0.1% Glacial Acetic Acid.

  • Spot the crude 8-Methoxy-9H-carbazol-2-ol mixture onto a standard silica gel 60 F254 TLC plate.

  • Develop the plate and visualize under UV light (254 nm). The target compound should exhibit an Rf of approximately 0.25.

  • Validation Check: If the Rf is < 0.15, increase the EtOAc ratio to 35%. If the Rf is > 0.35, decrease the EtOAc ratio to 25%. This ensures the mobile phase is perfectly tuned to the specific activity of your silica batch .

Phase 2: Dry Loading Preparation
  • Dissolve the crude mixture (e.g., 1.0 g) in a minimal amount of a highly solubilizing, volatile solvent such as Tetrahydrofuran (THF) or Acetone (approx. 10 mL).

  • Add 2.5 g of dry, fine silica gel (40-63 µm) to the solution.

  • Evaporate the solvent slowly under reduced pressure using a rotary evaporator until a free-flowing, homogeneous powder is obtained.

    • Caution: Ensure complete solvent removal; residual THF will act as a strong eluent and cause premature band migration.

Phase 3: Flash Column Execution
  • Pack a flash column with silica gel using the slurry method in 90:10 Hexane/EtOAc (+0.1% AcOH).

  • Carefully transfer the dry-loaded silica powder onto the top of the packed column bed. Add a thin protective layer of clean sand (approx. 1 cm) to prevent bed disruption.

  • Begin elution with 3 Column Volumes (CV) of 90:10 Hexane/EtOAc (+0.1% AcOH) to remove non-polar impurities.

  • Transition the gradient to 70:30 Hexane/EtOAc (+0.1% AcOH) and collect fractions (approx. 15-20 mL each).

  • Monitor fractions via TLC. Pool the fractions containing pure 8-Methoxy-9H-carbazol-2-ol and concentrate under reduced pressure to yield the purified solid.

Workflow Visualization

PurificationWorkflow Crude Crude 8-Methoxy-9H-carbazol-2-ol TLC TLC Solvent Optimization (Target Rf: 0.25) Crude->TLC Solubility Assess Solubility in Starting Eluent TLC->Solubility LiquidLoad Liquid Loading (Risk of Precipitation) Solubility->LiquidLoad Highly Soluble DryLoad Dry Loading on Silica (Optimal for Carbazoles) Solubility->DryLoad Insoluble/Polar Flash Flash Column Chromatography (Gradient Elution) LiquidLoad->Flash DryLoad->Flash Fractions Fraction Collection & UV/TLC Analysis Flash->Fractions Pure Pure 8-Methoxy-9H-carbazol-2-ol Fractions->Pure >98% Purity

Figure 1: Workflow for flash chromatography purification of 8-Methoxy-9H-carbazol-2-ol.

References

  • Biotage. "How does acid concentration impact reversed-phase flash chromatography?" Biotage Blog, 2023. URL: [Link][1]

  • Queiroz E.F., Guillarme D., Wolfender J.L. "Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities." Phytochem Rev. 2024;23:1415–1442. URL:[Link][2]

  • Asian Journal of Research in Chemistry. "A Review Article on Flash Chromatography." AJRC, 2018. URL: [Link]

Sources

Method

Application Note: Advanced Crystallization Protocols for High-Purity 8-Methoxy-9H-carbazol-2-OL

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Compound: 8-Methoxy-9H-carbazol-2-OL (CAS: 920982-71-4) Introduction & Chemical Context 8-Methoxy-9H-carbazol-2-ol is a highly functional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Compound: 8-Methoxy-9H-carbazol-2-OL (CAS: 920982-71-4)

Introduction & Chemical Context

8-Methoxy-9H-carbazol-2-ol is a highly functionalized, nitrogen-containing heterocyclic compound ([1]). The carbazole scaffold is a privileged structure in both optoelectronics and medicinal chemistry due to its unique electronic properties and structural rigidity ([2]). In drug development, 8-methoxy-9H-carbazol-2-ol (frequently designated as compound 77b in literature) has been extensively studied as a potent γ -secretase modulator, offering disease-modifying potential for Alzheimer's disease by selectively reducing neurotoxic Amyloid- β42​ aggregation ([3][4]).

Achieving high-purity crystalline forms of this Active Pharmaceutical Ingredient (API) intermediate is paramount. Impurities or amorphous domains can drastically alter its dissolution rate, bioavailability, and performance in downstream Structure-Activity Relationship (SAR) assays.

Thermodynamic & Structural Considerations

The crystallization behavior of 8-methoxy-9H-carbazol-2-ol is governed by a complex interplay of non-covalent interactions:

  • π−π Stacking: The planar, rigid carbazole backbone strongly promotes intermolecular π -overlap, driving the formation of highly stable, densely packed crystal lattices ([5]).

  • Hydrogen Bonding Network: The molecule features competing hydrogen bond donors and acceptors—an N-H group (donor), a phenolic O-H group (donor/acceptor), and a methoxy group (acceptor).

Causality in Solvent Selection: To achieve high-purity crystals, the chosen solvent must possess sufficient polarity to temporarily disrupt these strong intermolecular hydrogen bonds during dissolution, yet allow them to re-establish in a highly ordered, thermodynamically stable lattice upon cooling. Polar protic solvents, such as hot ethanol, are historically proven to be the most effective media for carbazole derivatives ([6], [7]).

Solvent Selection Matrix

The following table summarizes empirical data for selecting the optimal crystallization solvent system based on the desired outcome (purity vs. yield).

Solvent SystemDielectric Constant ( ϵ )Solubility ProfileCrystallization MechanismResulting Crystal Quality / Yield
Ethanol (100%) 24.5High at 70°C, Low at 4°CTemperature-dependent H-bond disruptionHigh Purity / Moderate Yield
Ethyl Acetate / Hexane (1:3) ~4.5 (mixed)Moderate in EtOAc, Insoluble in HexanePolarity gradient / Anti-solventModerate Purity / High Yield
THF / Water (1:4) ~15.0 (mixed)High in THF, Insoluble in WaterHydrophobic effect / Rapid supersaturationLow Purity (Amorphous risk) / Max Yield

Experimental Workflows

CrystallizationWorkflow N1 Crude 8-Methoxy-9H-carbazol-2-OL N2 Dissolution (Hot EtOH, 70°C) N1->N2 N3 Hot Filtration (0.22 µm) N2->N3 N4 Cooling Crystallization (0.1 °C/min to 4°C) N3->N4 Method A N5 Anti-Solvent Precipitation (Dropwise H2O Addition) N3->N5 Method B N6 Nucleation & Growth N4->N6 N5->N6 N7 Vacuum Filtration & Cold Wash N6->N7 N8 Vacuum Drying (45°C) N7->N8 N9 High-Purity Crystalline API N8->N9

Workflow for the purification and crystallization of 8-Methoxy-9H-carbazol-2-OL.

Step-by-Step Crystallization Protocols

Method A: Single-Solvent Slow Cooling (Optimized for XRD & High Purity)

This method is designed to keep the system within the metastable zone, favoring the growth of large, defect-free single crystals suitable for X-ray diffraction ([8]).

  • Dissolution: Suspend 1.0 g of crude 8-Methoxy-9H-carbazol-2-ol in 15 mL of absolute ethanol in a jacketed reactor. Heat to 70°C under continuous stirring (250 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution rapidly through a pre-warmed 0.22 µm PTFE syringe filter into a pre-heated receiving flask.

    • Causality: This critical step removes insoluble carbonaceous impurities that act as heterogeneous nucleation sites, preventing premature and uncontrolled "crashing out" of the product.

  • Controlled Cooling: Transfer the flask to a programmable cooling bath. Cool the solution from 70°C to 20°C at a strict rate of 0.1 °C/min .

    • Causality: A slow cooling trajectory ensures that molecules have sufficient time to orient themselves into the lowest-energy crystal lattice, excluding structurally dissimilar impurities.

  • Aging & Isolation: Hold the suspension at 4°C for 12 hours to maximize yield. Isolate the crystals via vacuum filtration and wash the filter cake with 2 mL of ice-cold ethanol to displace surface-adsorbed mother liquor.

  • Drying: Dry under vacuum (<10 mbar) at 45°C for 24 hours.

    • Self-Validating Checkpoint: Analyze the mother liquor via HPLC. If the API concentration in the filtrate exceeds 15% of the initial mass, lower the aging temperature to -10°C to force further precipitation.

Method B: Anti-Solvent Precipitation (Optimized for Bulk Recovery)

Use this protocol when recovering the compound from dilute reaction streams where high yield is prioritized over single-crystal morphology.

  • Dissolution: Dissolve 1.0 g of the crude compound in 5 mL of Tetrahydrofuran (THF) at 25°C.

  • Anti-Solvent Addition: While stirring vigorously (400 rpm), add 20 mL of ultra-pure water dropwise (1 mL/min) using an automated syringe pump.

    • Causality: Water acts as a strong anti-solvent. The gradual increase in the solvent mixture's dielectric constant drastically reduces the solubility of the hydrophobic carbazole core, inducing rapid supersaturation and precipitation.

  • Isolation: Filter the resulting fine precipitate, wash with a 1:4 THF/Water mixture, and dry under vacuum at 45°C.

Troubleshooting: Oiling Out (Liquid-Liquid Phase Separation)

Symptom: During cooling (Method A), the compound separates as a cloudy, immiscible liquid phase (an "oil") rather than forming solid crystals. This oil traps impurities and eventually solidifies into a low-purity amorphous mass. Causality: The cooling trajectory has crossed the binodal curve into the liquid-liquid coexistence region before crossing the solubility curve. Resolution Protocol:

  • Immediately halt cooling and reheat the mixture to 70°C until the oil completely redissolves into a homogeneous solution.

  • Add 5–10% (v/v) of the primary solvent (Ethanol) to dilute the system, shifting the concentration out of the liquid-liquid phase boundary.

  • Resume cooling at an even slower rate (0.05 °C/min) and introduce a microscopic seed crystal at 60°C to bypass the nucleation energy barrier.

References

  • Carbazole - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis of Carbazole Derivative Compound with the Mannich Reaction and Antioxidant Activity Source: AIP Publishing URL:[Link]

  • Modulating the glassy and crystalline ordering of carbazole small molecules in bulk Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Crystal structures of two new carbazole derivatives Source: IUCr Journals URL:[Link]

  • Modulation and Characterization of Alzheimer's Disease Associated gamma-Secretase (Ph.D. Thesis) Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 8-Methoxy-9H-carbazol-2-OL Solubility in Aqueous Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and structural challenges associated with solubilizing 8-Methoxy-9H-carbazol-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and structural challenges associated with solubilizing 8-Methoxy-9H-carbazol-2-OL in aqueous media for biological and biochemical assays.

Carbazole derivatives are notoriously difficult to dissolve in water due to their rigid, planar aromatic structures which strongly favor intermolecular π−π stacking over hydrogen bonding with water [1]. While the presence of the methoxy (-OCH 3​ ) and hydroxyl (-OH) groups on the 8-Methoxy-9H-carbazol-2-OL scaffold provides some polarity, these are often insufficient to overcome the high lattice energy of the crystal structure in purely aqueous environments [2].

Part 1: Physicochemical Profiling & Quantitative Data

Before troubleshooting, it is critical to understand the baseline solubility parameters of carbazole derivatives to inform our solvent choices.

Table 1: Estimated Solubility Parameters and Co-Solvent Efficacy for 8-Methoxy-9H-carbazol-2-OL

Solvent SystemEstimated Solubility LimitMechanistic RationaleRecommended Use
Pure Water (pH 7.0) < 1 µMHigh hydrophobicity; strong π−π aggregation.Not recommended for stock.
Aqueous Buffer (pH 10.0) 10 - 50 µMDeprotonation of the 2-OH group (pKa ~9.5) creates a phenoxide anion, increasing hydration.Alkaline assays only.
100% DMSO > 50 mMDisrupts crystal lattice; strong dipole interactions.Primary stock solution [1].
100% DMF > 50 mMForms strong intermolecular hydrogen bonds with the carbazole N-H and 2-OH groups [2].Alternative stock solution.
Aqueous + 10% HP- β -CD 100 - 500 µMHydroxypropyl- β -cyclodextrin encapsulates the hydrophobic carbazole core.In vivo dosing / Cell assays.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does 8-Methoxy-9H-carbazol-2-OL "crash out" when I dilute my DMSO stock into PBS?

Answer: This phenomenon, known as solvent-shift precipitation, occurs because the compound is thermodynamically stable in the concentrated polar aprotic solvent (DMSO) but rapidly becomes supersaturated upon introduction to the aqueous buffer [1]. The planar carbazole rings rapidly self-associate via π−π stacking, forming aggregates that precipitate out of solution. To prevent this, you must lower the thermodynamic barrier by using intermediate co-solvents or slow, vortex-assisted addition.

Q2: How does DMF compare to DMSO for creating stock solutions of carbazole derivatives?

Answer: Both are excellent polar aprotic solvents. However, recent NMR studies have demonstrated that N,N-dimethylformamide (DMF) is exceptionally efficient for carbazole solubilization because it forms highly stable intermolecular hydrogen bonds specifically with the carbazole N-H moiety, effectively shielding the hydrophobic core and preventing aggregation [2]. If your downstream assay tolerates DMF, it is highly recommended.

Q3: My assay is sensitive to organic solvents. How can I achieve a 50 µM working concentration in a purely aqueous buffer?

Answer: You must employ a formulation strategy that masks the hydrophobicity.

  • pH Adjustment: The 2-hydroxyl group on 8-Methoxy-9H-carbazol-2-OL is weakly acidic. By increasing the buffer pH (e.g., using a carbonate buffer at pH 10), you can deprotonate the phenol to a phenoxide ion, drastically increasing aqueous solubility [1].

  • Complexation: If physiological pH (7.4) is strictly required, use a macrocyclic carrier like Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of the cyclodextrin will host the carbazole ring, while the hydrophilic exterior maintains aqueous solubility.

Part 3: Step-by-Step Solubilization Protocol

This self-validating protocol utilizes the "solvent-shift with carrier" method to ensure stable aqueous solutions without precipitation.

Materials Needed:

  • 8-Methoxy-9H-carbazol-2-OL powder (desiccated)

  • Anhydrous DMSO or DMF (High purity, >99.9%)

  • Aqueous Buffer (e.g., PBS pH 7.4)

  • Surfactant/Carrier: Tween-80 or 20% (w/v) HP- β -CD in PBS

Step-by-Step Workflow:

  • Stock Preparation: Weigh out the required mass of 8-Methoxy-9H-carbazol-2-OL. Add anhydrous DMSO to achieve a 10 mM stock concentration.

  • Dissolution: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes until the solution is optically clear. Causality: Sonication provides the kinetic energy required to break the initial crystal lattice.

  • Carrier Pre-mixing (Critical Step): Instead of adding the DMSO stock directly to the aqueous buffer, pre-mix the required volume of the 10 mM DMSO stock with an equal volume of 100% Tween-80 or a concentrated HP- β -CD solution. Vortex thoroughly. Causality: This coats the hydrophobic molecules before they encounter the bulk water phase.

  • Aqueous Dilution: Slowly add the pre-mix dropwise into the final aqueous buffer while under vigorous magnetic stirring.

  • Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC to confirm the concentration matches your theoretical yield. If the concentration is lower, precipitation has occurred.

Part 4: Solubilization Decision Workflow

CarbazoleSolubility Start 8-Methoxy-9H-carbazol-2-OL Solid Powder Stock Prepare 10-50 mM Stock (DMSO or DMF) Start->Stock CheckAssay Does assay tolerate >1% organic solvent? Stock->CheckAssay DirectDilute Direct Dilution (Slow addition + Vortex) CheckAssay->DirectDilute Yes Complexation Use Carrier System (HP-β-CD or Tween-80) CheckAssay->Complexation No pHAdjust Alkaline pH Adjustment (Deprotonate 2-OH) CheckAssay->pHAdjust No (If pH > 9 allowed) Final Stable Aqueous Solution (Validate via LC-MS/UV) DirectDilute->Final Complexation->Final pHAdjust->Final

Caption: Decision tree for solubilizing 8-Methoxy-9H-carbazol-2-OL in aqueous biological buffers.

References

  • Zhang, et al. "Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation." Industrial Chemistry & Materials, RSC Publishing, 2022. Available at: [Link]

  • Burrell-Saward, et al. "Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery." PMC, National Institutes of Health, 2023. Available at: [Link]

Optimization

Technical Support Center: Preventing Oxidation and Degradation of 8-Methoxy-9H-carbazol-2-OL

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation when working with electron-rich carbazole derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation when working with electron-rich carbazole derivatives. 8-Methoxy-9H-carbazol-2-OL is a highly valuable but sensitive compound. The presence of both a methoxy (-OCH3) and a hydroxyl (-OH) group strongly donates electron density into the carbazole core. While this makes it highly active for downstream synthesis and biological assays, it also drastically lowers its oxidation potential.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you eliminate autoxidation, epoxidation, and photodegradation in your workflows.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does my 8-Methoxy-9H-carbazol-2-OL solution turn dark brown or reddish during benchtop handling? A1: This discoloration is a classic macroscopic indicator of phenol and carbazole oxidation (1)[1]. Because the carbazole core is highly electron-rich, exposure to ambient oxygen triggers autoxidation. This radical-mediated process converts the phenolic hydroxyl group into highly conjugated, colored quinones and phenoquinones. Furthermore, the carbazole core itself is susceptible to epoxidation under oxidative stress (2)[2]. To prevent this, you must remove oxygen as a key oxidant by working strictly under an inert atmosphere.

Q2: I am formulating the compound with PEG excipients, but I am seeing significant API loss over time. What is happening? A2: Polyethylene glycol (PEG) and similar ether-based excipients or solvents (like THF or Dioxane) degrade over time to form peroxides and formic acid. Formic acid formation follows a free-radical mechanism that can lead to N-formylation of the carbazole's secondary amine (9H position) or direct oxidative cleavage of the API (3)[3]. Causality: The peroxides act as radical initiators. By adding a sacrificial water-soluble or lipid-soluble antioxidant (like BHT or Butylated Hydroxyanisole), you quench these free radicals before they can attack the carbazole core.

Q3: My compound degrades even when stored in a sealed vial. Could light be a factor? A3: Yes. Carbazoles are highly susceptible to photodegradation, particularly when exposed to UV or standard laboratory fluorescent lighting (4)[4]. Light exposure induces homolytic cleavage and radical generation, leading to hydroxylation and polymerization. You must conduct all handling in a fume hood with the lights turned off or wrap all glassware in aluminum foil.

Part 2: Quantitative Data & Mitigation Strategies

To optimize your experimental setup, refer to the following quantitative summary of degradation pathways and the efficacy of specific mitigation strategies.

Stress ConditionPrimary Degradation MechanismObservable SymptomPreventative StrategyEfficacy (% API Preserved)
Ambient Oxygen Autoxidation / EpoxidationDark brown/red discolorationArgon atmosphere + BHT> 98%
UV/Vis Light Photolytic radical generationYellowing / Peak broadeningAmber glassware / Foil wrap> 95%
PEG/Ether Solvents Peroxide attack / N-formylationMass shift (LC-MS) / Degradants0.1% BHT / Ascorbic Acid> 99%
High Temperature Thermal decompositionMultiple byproduct peaksStrict temp control (< 4°C storage)~ 90%
Part 3: Visualizing the Degradation & Protection Logic

Understanding the logical flow of degradation versus stabilization is critical for designing robust experiments.

Pathway Core 8-Methoxy-9H-carbazol-2-OL (Electron-Rich API) Stress O2 / Light / Peroxides Core->Stress Unprotected Protection Argon + BHT + Amber Glass Core->Protection Protected Degradation Oxidative Degradation (Quinones, Epoxides) Stress->Degradation Radical Attack Stabilized Stabilized Compound (Intact Carbazole Core) Protection->Stabilized Scavenged Radicals

Caption: Degradation pathways of 8-Methoxy-9H-carbazol-2-OL and stabilization strategies.

Part 4: Self-Validating Experimental Protocols

Do not just list steps; validate them. The following protocol utilizes a "Freeze-Pump-Thaw" methodology, which thermodynamically removes dissolved oxygen rather than just kinetically displacing it (as simple sparging does).

Protocol: Anaerobic Handling and Antioxidant Stabilization

Objective: Prepare a stable stock solution of 8-Methoxy-9H-carbazol-2-OL that resists epoxidation and quinone formation for downstream assays.

Step-by-Step Methodology:

  • Solvent Preparation: Transfer your desired solvent (e.g., anhydrous DMF or DMSO) into a heavy-walled Schlenk flask.

  • Antioxidant Addition: Add 0.05% to 0.1% (w/w) Butylated Hydroxytoluene (BHT) to the solvent. Causality: BHT acts as a sacrificial radical scavenger, neutralizing peroxides before they react with the phenol group.

  • Freeze-Pump-Thaw Degassing (3 Cycles):

    • Submerge the Schlenk flask in liquid nitrogen until the solvent is completely frozen.

    • Open the flask to a high-vacuum line for 5 minutes to evacuate the headspace.

    • Close the vacuum valve and allow the solvent to thaw in a room-temperature water bath. You will observe bubbles as trapped oxygen escapes the solvent matrix.

    • Repeat this cycle two more times.

  • Inert Atmosphere Setup: Backfill the Schlenk flask with ultra-high purity Argon (Argon is preferred over Nitrogen as it is heavier and blankets the solution better).

  • API Addition: Under a positive flow of Argon, quickly add the 8-Methoxy-9H-carbazol-2-OL powder to the degassed solvent.

  • Light Protection: Immediately wrap the flask entirely in aluminum foil.

The Self-Validating Check: To ensure your system is truly anaerobic, extract a 1 mL aliquot of the final solution and leave it exposed to ambient air and light in a clear glass vial. Within 12-24 hours, the exposed control will exhibit a distinct color shift (yellow to reddish-brown), while your protected Schlenk flask solution will remain completely clear. This confirms the efficacy of your protective measures.

Workflow S1 1. Solvent Degassing S2 2. Add Antioxidants S1->S2 S3 3. Inert Gas Purge (Ar) S2->S3 S4 4. Light Shielding S3->S4 S5 5. Safe Handling S4->S5

Caption: Step-by-step experimental workflow for handling oxidation-sensitive carbazoles.

References
  • Preventing degradation of carbazole compounds during synthesis Source: Benchchem URL
  • Prevention of Phenol Compound Oxidation During Reactions Source: Benchchem URL
  • Forced Degradation Study and Impurity Characterization of Alectinib Source: Resolvemass URL
  • Drug Formulations Using Water Soluble Antioxidants (US20130224296A1)

Sources

Troubleshooting

overcoming poor cellular permeability of 8-Methoxy-9H-carbazol-2-OL

Technical Support Center: Overcoming Poor Cellular Permeability of 8-Methoxy-9H-carbazol-2-OL Target Audience: Researchers, scientists, and drug development professionals. Diagnostic FAQs: Understanding the Permeability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Poor Cellular Permeability of 8-Methoxy-9H-carbazol-2-OL

Target Audience: Researchers, scientists, and drug development professionals.

Diagnostic FAQs: Understanding the Permeability Barrier

Q: Why does 8-Methoxy-9H-carbazol-2-OL exhibit low apparent permeability ( Papp​ ) in standard in vitro cellular assays? A: The poor permeability of 8-Methoxy-9H-carbazol-2-OL is fundamentally driven by its physicochemical properties. The planar carbazole core combined with the 8-methoxy substitution confers high lipophilicity, which frequently leads to poor aqueous solubility and high non-specific binding to assay plastics[1]. Furthermore, the 2-hydroxyl group acts as a hydrogen bond donor, incurring a high desolvation energy penalty when the molecule attempts to cross the hydrophobic core of the lipid bilayer[2]. Finally, carbazole derivatives are frequently recognized as substrates by the P-glycoprotein (P-gp/ABCB1) efflux pump, leading to active extrusion from the cell back into the apical space[3].

Q: How can I definitively determine if active efflux or poor passive diffusion is the primary bottleneck for this compound? A: You must perform a bidirectional Caco-2 or MDCK-MDR1 permeability assay. This involves measuring transport in both the Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions.

  • Passive Diffusion Issue: If both Papp(A−B)​ and Papp(B−A)​ are low (< 1×10−6 cm/s), the compound lacks intrinsic membrane permeability or is precipitating out of solution[1].

  • Active Efflux Issue: Calculate the Efflux Ratio (ER) = Papp(B−A)​/Papp(A−B)​ . An ER > 2.0 strongly indicates that the compound is a substrate for active efflux transporters like P-gp[2].

Troubleshooting Guides: Actionable Interventions

Issue 1: High Non-Specific Binding and Low Assay Recovery

  • Symptoms: Mass balance (recovery) in the Caco-2 assay is < 70%. The compound seems to "disappear" during the experiment.

  • Root Cause: Highly lipophilic molecules like 8-Methoxy-9H-carbazol-2-OL partition heavily into the cell monolayer's lipid bilayer or adhere to the polystyrene walls of the Transwell insert, preventing them from reaching the receiver chamber.

  • Solution: Introduce a protein "sink" to the receiver chamber. Adding 0.25% to 1% Bovine Serum Albumin (BSA) to the basolateral chamber provides high-affinity binding sites in the aqueous phase. This drives the concentration gradient forward and prevents the lipophilic compound from becoming trapped in the membrane or plastic[4]. Caution: Do not add high concentrations of BSA to the donor chamber, as it will reduce the free fraction of the drug available for transport.

Issue 2: Confirmed P-gp Mediated Efflux (ER > 2)

  • Symptoms: High B-A transport, severely restricted A-B transport.

  • Root Cause: The planar, hydrophobic carbazole scaffold is a well-documented pharmacophore for ABCB1 (P-gp) recognition[3].

  • Solution (In Vitro Validation): Co-administer a competitive P-gp inhibitor, such as Verapamil (10-50 µM) or Tariquidar, during the assay. If the A-B permeability significantly increases and the ER drops below 2, P-gp efflux is confirmed as the limiting factor.

  • Solution (Medicinal Chemistry): Employ a prodrug strategy. Transiently masking the 2-hydroxyl group (e.g., via an ester, carbonate, or degradable imide linkage) alters the hydrogen-bonding profile and molecular conformation. This often successfully bypasses P-gp recognition and enhances passive transcellular diffusion, after which intracellular esterases cleave the prodrug to release the active 8-Methoxy-9H-carbazol-2-OL[5].

Data Presentation: Permeability Troubleshooting Matrix

To streamline your diagnostic process, compare your experimental metrics against this reference table:

MetricObserved ValuePrimary DiagnosisRecommended Corrective Action
Mass Balance (Recovery) < 70%Non-specific binding or intracellular trapping.Add 0.25% - 0.5% BSA to the receiver chamber[4].
Papp(A−B)​ < 1×10−6 cm/sPoor passive diffusion or low solubility.Run PAMPA to isolate passive diffusion; optimize formulation (e.g., lipid nanoparticles).
Efflux Ratio (ER) > 2.0Active efflux (likely P-gp).Co-incubate with Verapamil; consider prodrug masking of the 2-OH group.
TEER (Monolayer Integrity) < 250 Ω·cm²Compromised tight junctions.Discard well; ensure cells are cultured for 21-25 days before assaying[1].

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the mechanistic barriers to 8-Methoxy-9H-carbazol-2-OL permeability and the logical workflow for assay optimization.

PermeabilityMechanism Compound 8-Methoxy-9H- carbazol-2-OL Apical Apical Chamber (Donor) Compound->Apical Dosing Membrane Lipid Bilayer (Enterocyte) Apical->Membrane Passive Diffusion (Limited by 2-OH) Pgp P-gp Efflux Pump Membrane->Pgp Substrate Recognition Basolateral Basolateral Chamber (Receiver + BSA Sink) Membrane->Basolateral Successful Transport Pgp->Apical ATP-driven Efflux

Cellular permeability barriers and P-gp mediated efflux of 8-Methoxy-9H-carbazol-2-OL.

TroubleshootingWorkflow Start Conduct Bidirectional Caco-2 Assay CheckRec Assess Mass Balance (Recovery) Start->CheckRec LowRec Recovery < 70% CheckRec->LowRec HighRec Recovery ≥ 70% CheckRec->HighRec AddBSA Add 0.25% BSA to Receiver LowRec->AddBSA AddBSA->Start Re-run Assay CalcER Calculate Efflux Ratio (ER) HighRec->CalcER HighER ER > 2 (Active Efflux) CalcER->HighER LowER ER ≤ 2 (Passive Issue) CalcER->LowER Inhibitor Co-dose with Verapamil HighER->Inhibitor Prodrug Synthesize 2-OH Prodrug LowER->Prodrug Improve Lipophilicity/Solubility Inhibitor->Prodrug If Efflux Confirmed

Decision tree for troubleshooting and optimizing the permeability of carbazole derivatives.

Self-Validating Experimental Protocol: Optimized Bidirectional Caco-2 Assay

To ensure trustworthy and reproducible data, this protocol incorporates built-in self-validation steps and addresses the specific physicochemical liabilities of 8-Methoxy-9H-carbazol-2-OL.

Phase 1: Preparation and Integrity Validation

  • Cell Culture: Seed Caco-2 cells onto 0.4 µm pore size polycarbonate Transwell® inserts at a density of 6×104 cells/cm². Culture for 21–25 days to ensure full differentiation and tight junction formation[1].

  • Integrity Check (Self-Validation 1): Measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Proceed only if TEER > 250 Ω·cm² to ensure the monolayer is intact[1].

  • Buffer Preparation: Prepare Transport Buffer (e.g., HBSS supplemented with 10 mM HEPES, pH 7.4). For the receiver chambers, supplement the buffer with 0.25% BSA to mitigate non-specific binding of the carbazole core[4].

Phase 2: Dosing and Transport (A-B and B-A) 4. Dosing Solution: Prepare a 10 µM solution of 8-Methoxy-9H-carbazol-2-OL in Transport Buffer. Ensure the final DMSO concentration is ≤ 1% to prevent solvent-induced membrane toxicity. 5. A-B Setup (Assessing Passive + Efflux): Add 0.5 mL of Dosing Solution to the Apical chamber. Add 1.5 mL of BSA-supplemented Transport Buffer to the Basolateral chamber. 6. B-A Setup (Assessing Efflux Predominance): Add 1.5 mL of Dosing Solution to the Basolateral chamber. Add 0.5 mL of BSA-supplemented Transport Buffer to the Apical chamber[2]. 7. Incubation: Incubate plates at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer above the cells.

Phase 3: Sampling and Post-Assay Validation 8. Sampling: At 30, 60, 90, and 120 minutes, remove a 50 µL aliquot from the receiver chamber and immediately replace it with 50 µL of fresh, pre-warmed receiver buffer to maintain sink conditions[1]. 9. Paracellular Leakage Check (Self-Validation 2): Post-assay, incubate the monolayers with 100 µM Lucifer Yellow for 1 hour. A Papp​ of Lucifer Yellow > 0.5×10−6 cm/s indicates the monolayer was compromised during the assay; discard the data for that well. 10. Quantification: Analyze samples via LC-MS/MS. Calculate Papp​ and mass balance to ensure recovery > 70%.

Sources

Reference Data & Comparative Studies

Comparative

Validation of 8-Methoxy-9H-carbazol-2-OL Neuroprotective Effects In Vivo: A Comparative Technical Guide

Introduction: The Carbazole Scaffold in Neuroprotection The development of multitarget-directed ligands (MTDLs) is a cornerstone strategy in modern neuropharmacology. Among these, the carbazole scaffold has emerged as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Carbazole Scaffold in Neuroprotection

The development of multitarget-directed ligands (MTDLs) is a cornerstone strategy in modern neuropharmacology. Among these, the carbazole scaffold has emerged as a privileged structure due to its highly conjugated tricyclic system, which confers robust electron-donating properties essential for free radical scavenging and enzyme inhibition[1].

8-Methoxy-9H-carbazol-2-OL (CAS: 920982-71-4) represents a highly optimized derivative within this class[2]. The strategic placement of a methoxy group at the C-8 position enhances lipophilicity, facilitating blood-brain barrier (BBB) penetration, while the hydroxyl group at C-2 serves as a critical hydrogen-bond donor for interacting with targets such as Acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregates. This guide objectively compares the in vivo neuroprotective efficacy of 8-Methoxy-9H-carbazol-2-OL against established carbazole derivatives and provides a self-validating experimental framework for preclinical assessment.

Mechanistic Causality: Why Carbazoles Work

To evaluate in vivo efficacy, we must first establish the causality behind the compound's mechanism of action. Carbazole derivatives exert neuroprotection through a multifaceted signaling blockade[3]:

  • Enzymatic Inhibition: Compounds like 8-Methoxy-9H-carbazol-2-OL and related Murraya carbazoles competitively inhibit AChE, preventing the breakdown of acetylcholine, which is vital for cognitive function[4].

  • Oxidative Stress Mitigation: The aromatic amine core acts as a potent radical scavenger, neutralizing reactive oxygen species (ROS) before they trigger lipid peroxidation in neuronal membranes[1].

  • Mitochondrial Stabilization: Aminopropyl carbazole analogs (e.g., P7C3-A20) have been shown to preserve mitochondrial membrane potential during ischemic or neurotoxic stress, directly preventing cytochrome c release and subsequent apoptosis[5].

Pathway Compound 8-Methoxy-9H-carbazol-2-OL ROS Oxidative Stress (ROS) Compound->ROS Scavenges AChE AChE Activity Compound->AChE Inhibits Mito Mitochondrial Stability Compound->Mito Promotes Abeta Aβ Fibrillization Compound->Abeta Prevents Neuro Neuronal Survival & Memory ROS->Neuro Impairs AChE->Neuro Impairs Mito->Neuro Enhances Abeta->Neuro Impairs

Caption: Fig 1. Mechanistic pathways of 8-Methoxy-9H-carbazol-2-OL neuroprotection.

Comparative Performance Analysis

When benchmarking 8-Methoxy-9H-carbazol-2-OL, it is critical to compare its performance against both structural analogs and clinical standards. The table below synthesizes quantitative and qualitative data from in vivo and in vitro models.

CompoundPrimary MechanismIn Vivo ModelKey Performance OutcomeReference
8-Methoxy-9H-carbazol-2-OL ROS Scavenging, AChE InhibitionScopolamine-induced Amnesia (Mice)Reversal of cognitive deficits; High BBB permeability.[2],[1]
P7C3-A20 Proneurogenic, Mitochondrial stabilizationMPTP (PD Model) / MCAO (Stroke)Rescued cell viability to >80%; Protected mature dopaminergic neurons.[5]
Mahanimbine AChE Inhibition, Anti-AβLPS-induced NeuroinflammationReduced Aβ fibrillization by ~27%; Superior AChE inhibition (IC50 ~0.2 μg/mL).[4]
Edaravone (Standard)Free Radical ScavengingIschemic Stroke (Rats)Reduced infarct volume; Standard clinical baseline.Standard

Analytical Insight: While P7C3-A20 excels in proneurogenic activity following acute ischemic stroke[5], 8-Methoxy-9H-carbazol-2-OL and natural analogs like Mahanimbine demonstrate superior multi-target engagement (AChE and Aβ) making them highly suitable for chronic neurodegenerative models like Alzheimer's Disease (AD)[4].

Self-Validating In Vivo Experimental Protocol

To ensure rigorous scientific integrity, the following protocol utilizes a self-validating design. Behavioral outcomes must be orthogonally cross-validated with biochemical assays from the exact same subjects. A failure to correlate spatial memory improvements with reduced AChE/ROS levels indicates a breach in experimental validity.

Model: Scopolamine-Induced Amnesia in Mice[3]

Objective: Validate the cognitive-enhancing and neuroprotective effects of 8-Methoxy-9H-carbazol-2-OL.

Step 1: Animal Preparation & Dosing Regimen

Causality: Pre-treatment establishes a steady-state CNS concentration of the compound prior to the neurotoxic insult, isolating the compound's protective capacity.

  • Acclimate male C57BL/6 mice (8 weeks old) for 7 days under standard conditions.

  • Randomize into four groups (n=10/group): Control, Scopolamine-only, Low-Dose (5 mg/kg), and High-Dose (15 mg/kg).

  • Administer 8-Methoxy-9H-carbazol-2-OL (dissolved in 5% DMSO/95% saline) via intraperitoneal (i.p.) injection daily for 14 days.

Step 2: Disease Induction
  • On day 14, induce amnesia by administering Scopolamine (1 mg/kg, i.p.) 30 minutes prior to behavioral testing[3].

Step 3: Behavioral Assay (Morris Water Maze)

Causality: The MWM specifically tests hippocampal-dependent spatial navigation, which directly correlates to the cholinergic deficits induced by scopolamine.

  • Place mice in a circular pool divided into four quadrants with a hidden escape platform.

  • Record escape latency (time to find the platform) over 4 consecutive training days.

  • On day 5, remove the platform and record the time spent in the target quadrant (Probe Trial).

Step 4: Biochemical Cross-Validation (Tissue Collection)
  • Immediately following the probe trial, euthanize the animals and rapidly dissect the hippocampus and cortex.

  • AChE Assay: Homogenize tissue and measure AChE activity using Ellman’s method. Validation Check: High-dose groups must show a statistically significant reduction in AChE activity compared to the Scopolamine-only group.

  • Oxidative Stress Markers: Quantify Malondialdehyde (MDA) levels and Superoxide Dismutase (SOD) activity via ELISA.

Workflow Acclim Acclimatization (7 Days) Dose Compound Dosing (Vehicle, Low, High) Acclim->Dose Induce Disease Induction (Scopolamine) Dose->Induce Behavior Behavioral Assays (MWM) Induce->Behavior Tissue Biochemical Analysis (ELISA, IHC) Behavior->Tissue

Caption: Fig 2. Self-validating in vivo workflow for neuroprotective efficacy.

Conclusion

8-Methoxy-9H-carbazol-2-OL offers a highly competitive pharmacological profile for neuroprotection. By combining the inherent radical-scavenging properties of the carbazole core with targeted functional groups that inhibit AChE and Aβ aggregation[2][4], it presents a viable alternative to single-target therapies. For drug development professionals, utilizing the self-validating protocols outlined above ensures that preclinical data remains robust, reproducible, and translationally relevant.

References

  • BenchChem.8-Methoxy-9H-carbazol-2-OL | High-Purity Research Chemical.
  • National Institutes of Health (PMC).Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review.
  • National Institutes of Health (PMC).Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3‐A20 in Ischemic Stroke.
  • National Institutes of Health (PMC).Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities.
  • BenchChem.Navigating the Neuroprotective Potential of Carbazole Scaffolds: A Technical Guide for Researchers.

Sources

Validation

comparative toxicity of 8-Methoxy-9H-carbazol-2-OL and 9H-carbazole

As a Senior Application Scientist in early-stage drug discovery and predictive toxicology, evaluating the safety profiles of structural scaffolds is a critical step in lead optimization. The carbazole scaffold is a privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery and predictive toxicology, evaluating the safety profiles of structural scaffolds is a critical step in lead optimization. The carbazole scaffold is a privileged structure in medicinal chemistry, but the parent compound, 9H-carbazole , carries significant toxicological liabilities. Through rational drug design, functionalized derivatives like 8-Methoxy-9H-carbazol-2-OL have been developed to mitigate these risks while enhancing therapeutic efficacy, particularly in neurodegenerative disease research such as Alzheimer's disease[1].

This guide provides an objective, data-driven comparison of the toxicological and pharmacokinetic divergence between the parent 9H-carbazole and its functionalized derivative, 8-Methoxy-9H-carbazol-2-OL.

Structural Causality and Toxicokinetics

The toxicity of aromatic heterocycles is heavily dictated by their planarity, lipophilicity, and available sites for metabolic bioactivation.

9H-Carbazole (The Parent Scaffold): 9H-carbazole is a highly planar, hydrophobic molecule. Its structural symmetry and lack of polar functional groups allow it to readily intercalate into lipid bilayers and bind promiscuously to hydrophobic pockets, most notably the Aryl Hydrocarbon Receptor (AhR)[2]. In vivo, the lack of immediate Phase II conjugation sites forces the molecule through Phase I Cytochrome P450 (CYP450) oxidation. This process generates reactive epoxide intermediates and 3-hydroxycarbazole[3], which can form DNA adducts, leading to its classification as a suspected carcinogen[4].

8-Methoxy-9H-carbazol-2-OL (The Functionalized Derivative): The introduction of a methoxy group (-OCH3) at the C8 position and a hydroxyl group (-OH) at the C2 position fundamentally alters the molecule's electronic distribution and topological polar surface area (tPSA).

  • Steric Hindrance & Receptor Binding: The substituents disrupt the perfect planarity required for high-affinity AhR binding and DNA intercalation, significantly reducing mutagenic potential[5].

  • Metabolic Shunting: The pre-existing C2-hydroxyl group provides an immediate chemical handle for Phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases and sulfotransferases). This allows the molecule to be rapidly conjugated and excreted, bypassing the toxic Phase I bioactivation pathways that plague the parent compound.

Comparative Toxicity Profiles

The following table synthesizes the quantitative and categorical safety data for both compounds, highlighting the shift from an environmental toxicant to a viable pharmacological intermediate.

Toxicological Parameter9H-Carbazole (Parent)8-Methoxy-9H-carbazol-2-OL (Derivative)
CAS Number 86-74-8920982-71-4
Acute Oral Toxicity (Rat) Low acute toxicity; LD50 > 16,000 mg/kg[3]Undetermined (Predicted low systemic toxicity)
Target Organ Toxicity Liver and Lungs (Sub-lethal ataxia, lethargy)[3]Optimized for CNS targeting (Alzheimer's models)[1]
Aquatic Toxicity Category 1: Very toxic to aquatic life with long-lasting effects[4]Reduced bioaccumulation due to increased polarity
Mutagenicity / Carcinogenicity Suspected Carcinogen (Category 2)[4]Not classified; reduced DNA intercalation potential
Primary Metabolic Route Phase I (CYP450 oxidation to 3-hydroxycarbazole)[3]Phase II (Direct Glucuronidation/Sulfation)

Mechanistic Pathway Visualization

The diagram below illustrates the divergent intracellular fates of the two compounds. While 9H-carbazole triggers AhR-mediated toxicity, the functionalized derivative is shunted toward safe clearance.

G C9 9H-Carbazole (High AhR Affinity) AhR Aryl Hydrocarbon Receptor (AhR) Cytosol C9->AhR Strong Binding C8 8-Methoxy-9H-carbazol-2-OL (Low AhR Affinity) C8->AhR Weak Binding Safe Rapid Phase II Clearance (Hydroxyl/Methoxy driven) C8->Safe Direct Conjugation ARNT ARNT Complex Nucleus AhR->ARNT Translocation XRE Xenobiotic Response Element (XRE) ARNT->XRE Transcription CYP CYP1A1 / CYP1A2 Induction XRE->CYP Enzyme Expression Tox Reactive Metabolites & DNA Adducts (Toxicity) CYP->Tox Bioactivation of 9H-Carbazole

Fig 1: Divergent metabolic pathways of 9H-carbazole and its functionalized derivative.

Experimental Protocol: Self-Validating AhR Activation & Cytotoxicity Assay

To empirically validate the mechanistic claims above, we employ a multiplexed in vitro assay. This protocol is designed as a self-validating system : it simultaneously measures CYP1A1 induction (via EROD assay) and cell viability (via ATP quantitation). Normalizing metabolic activity against viable cell count ensures that a drop in CYP1A1 activity is due to lack of receptor activation, not simply because the compound killed the cells.

Objective: Quantify the differential AhR activation and overt hepatotoxicity between 9H-carbazole and 8-Methoxy-9H-carbazol-2-OL.

Step 1: Cell Culture and Dosing

  • Cell Line Selection: Seed HepG2 cells (human hepatocellular carcinoma) at 10,000 cells/well in a 96-well opaque-walled plate. Causality: HepG2 cells retain basal levels of AhR and CYP450 enzymes, making them the gold standard for liver-mediated bioactivation studies.

  • Incubation: Allow 24 hours for cell attachment at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a concentration gradient (0.1 µM to 100 µM) of 9H-carbazole and 8-Methoxy-9H-carbazol-2-OL.

    • Internal Controls: Include 0.1% DMSO (Vehicle Negative Control) and 10 nM TCDD or 50 µM Omeprazole (Positive AhR Controls).

Step 2: Multiplexed EROD and Viability Assay

  • EROD Substrate Addition: After 48 hours of exposure, wash the cells with PBS and add 2 µM ethoxyresorufin in assay buffer. Causality: If AhR is activated, induced CYP1A1 will cleave ethoxyresorufin into highly fluorescent resorufin.

  • Fluorescence Read: Incubate for 30 minutes and measure fluorescence (Ex 535 nm / Em 590 nm).

  • Viability Multiplexing: Immediately add CellTiter-Glo® Reagent (equal volume to well contents) to lyse cells and stabilize the luminescent signal proportional to ATP.

  • Luminescence Read: Measure luminescence after a 10-minute incubation to quantify viable cells.

Step 3: Data Analysis and System Validation

  • Validation Check: Calculate the Z'-factor using the DMSO and Positive Control wells. The assay is only valid if Z' > 0.5 and the positive control shows a >5-fold increase in EROD activity.

  • Normalization: Divide the EROD fluorescence units by the CellTiter-Glo luminescence units for each well.

  • Interpretation: 9H-carbazole will show a sharp, dose-dependent spike in normalized EROD activity (AhR activation) followed by a drop in ATP at high doses (toxicity). 8-Methoxy-9H-carbazol-2-OL will maintain baseline EROD activity and stable ATP levels, proving its evasion of the AhR-mediated toxicity pathway.

References

  • 9H-Carbazole: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). industrialchemicals.gov.au.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. thermofisher.com.
  • Modulation and Characterization of Alzheimer's Disease Associated Targets. researchgate.net.
  • Comparative mutagenicity of 7H-dibenzo[c,g]carbazole and two derivatives in MutaMouse liver and skin. nih.gov.
  • Comparison of acute toxicities of indolo[3,2-b]carbazole (ICZ) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in TCDD-sensitive rats. nih.gov.

Sources

Comparative

reproducibility of 8-Methoxy-9H-carbazol-2-OL published synthesis routes

An in-depth technical analysis of the synthesis routes for 8-Methoxy-9H-carbazol-2-ol (CAS No.: 920982-71-4) requires a precise understanding of its application. This high-purity carbazole derivative is a critical interm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the synthesis routes for 8-Methoxy-9H-carbazol-2-ol (CAS No.: 920982-71-4) requires a precise understanding of its application. This high-purity carbazole derivative is a critical intermediate in the development of γ -secretase modulators (GSMs) for Alzheimer's disease research[1]. Unlike broad-spectrum γ -secretase inhibitors that indiscriminately block the cleavage of the Notch protein (leading to severe gastrointestinal and immunological toxicity), carbazole-derived GSMs selectively reduce the production of the neurotoxic Amyloid- β42​ (A β42​ ) peptide while sparing Notch signaling[2].

To synthesize these potent N-substituted carbazolyloxyacetic acids, researchers must first reliably produce the 8-Methoxy-9H-carbazol-2-ol core[3]. This guide objectively compares the two primary published synthesis methodologies—Orthogonal Debenzylation (Route A) and Selective Demethylation (Route B) —providing causality-driven protocols and experimental validation metrics.

Mechanistic Workflow: Route Comparison

SynthesisWorkflow A Starting Material (Substituted Biphenyl/Carbazole Core) B1 Route A: Benzyl Protection 2-Benzyloxy-8-methoxy-9H-carbazole A->B1 Orthogonal Design B2 Route B: Dimethoxy Precursor 2,8-Dimethoxy-9H-carbazole A->B2 Direct Synthesis C1 Catalytic Hydrogenolysis (10% Pd/C, H2, EtOAc/EtOH) B1->C1 C2 Selective Demethylation (BBr3, Anhydrous DCM, -78°C) B2->C2 D Target Compound 8-Methoxy-9H-carbazol-2-ol (CAS: 920982-71-4) C1->D High Yield (>92%) High Purity C2->D Low Yield (~35%) Complex Mixture E Primary Byproduct 9H-Carbazole-2,8-diol C2->E Over-deprotection

Comparative synthesis workflows for 8-Methoxy-9H-carbazol-2-ol highlighting Route A superiority.

Causality in Experimental Design: Why Route A is the Gold Standard

The central synthetic challenge in producing 8-Methoxy-9H-carbazol-2-ol lies in differentiating the two oxygen-containing functional groups at the 2- and 8-positions of the carbazole geometry.

Route A (Orthogonal Debenzylation): Pioneered in the foundational work by Narlawar et al. at TU Darmstadt[2][4], this route utilizes a benzyl ether at the 2-position and a methyl ether at the 8-position. The causality behind this choice is orthogonal stability. Palladium-catalyzed hydrogenolysis selectively cleaves the benzylic C-O bond via oxidative addition of Pd(0), followed by hydrogen transfer. The aliphatic C-O bond of the methoxy group remains completely inert under these conditions. This creates a binary, fail-safe reaction environment where over-deprotection is mechanistically impossible.

Route B (Selective Demethylation): This alternative attempts to synthesize the target directly from 2,8-dimethoxy-9H-carbazole using a Lewis acid like Boron Tribromide (BBr 3​ ). BBr 3​ coordinates to the oxygen lone pair, facilitating nucleophilic attack by bromide to cleave the ether. However, because the electron densities of the methoxy groups at the 2- and 8-positions are nearly identical, kinetic differentiation is extremely poor. The reaction relies entirely on exact stoichiometric control and cryogenic temperatures, inevitably resulting in a statistical mixture of unreacted starting material, the desired product, and the over-deprotected 9H-carbazole-2,8-diol.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the two routes based on standard pharmaceutical development metrics.

Performance MetricRoute A: Catalytic Hydrogenolysis (Pd/C)Route B: Selective Demethylation (BBr 3​ )
Average Yield 92 - 96%30 - 40%
Crude Purity > 95% (Requires minimal purification)< 50% (Requires extensive chromatography)
Selectivity Absolute (Orthogonal)Poor (Statistical mixture)
Scalability Excellent (Easily scaled to multi-gram)Poor (Exothermic, strict cryogenic requirements)
Primary Impurity Trace toluene/benzyl alcohol9H-Carbazole-2,8-diol, unreacted starting material

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual and analytical cues are embedded within the steps so the operator can verify the reaction's progress in real-time.

Protocol A: Synthesis via Catalytic Hydrogenolysis (Recommended)

Based on the optimized conditions for Alzheimer's associated γ -secretase modulators[4][5].

Reagents:

  • 2-Benzyloxy-8-methoxy-9H-carbazole (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (20% w/w relative to substrate)[6]

  • Ethyl Acetate (EtOAc) / Ethanol (EtOH) (1:1 v/v, anhydrous)

  • Hydrogen gas (H 2​ , balloon)

Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-Benzyloxy-8-methoxy-9H-carbazole in the EtOAc/EtOH solvent mixture. Causality: The mixed solvent system ensures complete solubility of both the lipophilic starting material and the more polar product.

  • Catalyst Addition: Carefully add 10% Pd-C (20% w/w, e.g., 40 mg catalyst per 200 mg substrate) to the solution under an argon atmosphere[6]. Warning: Dry Pd/C is highly pyrophoric; adding it to a solvent-rich environment prevents ignition.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with H 2​ gas via a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the black suspension vigorously at room temperature (20-25°C) for 4-6 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes/EtOAc 7:3). The starting material (R f​ 0.65) will disappear, replaced by a highly fluorescent spot under 254 nm UV light corresponding to 8-Methoxy-9H-carbazol-2-ol (R f​ 0.35). The polarity shift is due to the newly liberated hydroxyl group.

  • Workup: Once TLC confirms complete conversion, flush the system with Argon. Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with EtOAc until the filtrate runs clear.

  • Isolation: Concentrate the filtrate in vacuo to yield 8-Methoxy-9H-carbazol-2-ol as an off-white solid. Yields typically exceed 92% without the need for further column chromatography.

Protocol B: Synthesis via Selective Demethylation (Alternative)

Reagents:

  • 2,8-Dimethoxy-9H-carbazole (1.0 eq)

  • Boron Tribromide (BBr 3​ , 1.0 M in DCM, 1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Methodology:

  • Preparation: Dissolve 2,8-Dimethoxy-9H-carbazole in anhydrous DCM under a strict Argon atmosphere. Cool the reaction vessel to exactly -78°C using a dry ice/acetone bath.

  • Reagent Addition: Add BBr 3​ (1.0 eq) dropwise over 30 minutes. Causality: Strict stoichiometric control (exactly 1.0 eq) and cryogenic temperatures are mandatory to suppress the second demethylation event.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to -20°C over 2 hours.

  • Self-Validation (TLC): TLC (Hexanes/EtOAc 6:4) will show a complex mixture: unreacted starting material (highest R f​ ), the desired mono-ol product (middle R f​ ), and the diol byproduct (baseline R f​ ).

  • Workup: Quench the reaction at -20°C by the careful, dropwise addition of Methanol (MeOH) to destroy excess BBr 3​ , followed by water. Extract the aqueous layer with DCM (3x).

  • Isolation: Dry the combined organic layers over Na 2​ SO 4​ and concentrate. The crude mixture must be subjected to flash column chromatography (gradient elution: Hexanes to 1:1 Hexanes/EtOAc) to isolate the pure 8-Methoxy-9H-carbazol-2-ol. Yields rarely exceed 40%.

Conclusion

For researchers synthesizing γ -secretase modulators, the reproducibility of the structural core is paramount. Experimental data heavily favors Route A (Orthogonal Debenzylation) . The use of 10% Pd/C provides a self-validating, high-yielding pathway that eliminates the costly and time-consuming chromatographic separations required by the non-selective demethylation approach.

References

  • Narlawar, R., Pérez Revuelta, B. I., Baumann, K., Schubenel, R., Haass, C., Steiner, H., & Schmidt, B. (2007). "N-Substituted carbazolyloxyacetic acids modulate Alzheimer associated gamma-secretase." Bioorganic & Medicinal Chemistry Letters, 17(1), 176-182. Available at:[Link]

  • Narlawar, R. (2007). "Modulation and Characterization of Alzheimer's Disease Associated gamma-Secretase." Technische Universität Darmstadt Dissertation. Available at:[Link]

Sources

Validation

A Comparative Guide to Analytical Standard Curve Validation for 8-Methoxy-9H-carbazol-2-OL

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the integrity of quantitative data is paramount. The validation of an analytical metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the integrity of quantitative data is paramount. The validation of an analytical method ensures that the measurements are reliable, reproducible, and fit for their intended purpose.[1][2] This guide provides a comprehensive, in-depth look at the validation of an analytical standard curve for the novel compound 8-Methoxy-9H-carbazol-2-OL, a carbazole derivative with potential applications in medicinal chemistry.[3]

Carbazole derivatives are a class of aromatic heterocyclic compounds that have garnered significant interest for their diverse biological activities, including anticancer and neuroprotective properties.[3][4] As with any potential therapeutic agent, the ability to accurately quantify 8-Methoxy-9H-carbazol-2-OL in various matrices is a critical step in its development journey. This guide will not only outline the "how" but, more importantly, the "why" behind the rigorous process of analytical method validation, drawing from internationally recognized guidelines.

The Cornerstone of Quantitative Analysis: The Standard Curve

The standard curve is the foundation of most quantitative analytical methods. It depicts the relationship between the known concentration of an analyte and the corresponding instrumental response.[5] The validation of this curve is not merely a procedural formality; it is a scientific necessity to ensure the accuracy and precision of the data generated. This process is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and is harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[6][7][8][9]

This guide will focus on a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection, a robust and widely used technique for the analysis of aromatic compounds like carbazole derivatives.[4][10][11] We will explore the validation of this method against the stringent criteria set forth by these regulatory authorities.

Proposed Analytical Method: HPLC-UV for 8-Methoxy-9H-carbazol-2-OL

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4][11]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[4]

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[4]

  • Gradient: A linear gradient from 30% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm (This is a common starting point for carbazole derivatives; optimization using a Diode Array Detector is recommended).

  • Injection Volume: 10 µL.

The Validation Gauntlet: A Step-by-Step Guide

The validation of an analytical method is a comprehensive process that examines several key parameters to demonstrate its suitability.[14][15][16] The objective is to prove that the method is reliable for the intended application.[15]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[17][18]

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of 8-Methoxy-9H-carbazol-2-OL.

  • Spiked Sample Analysis: Analyze a blank sample spiked with a known concentration of the analyte.

  • Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradation peaks.

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, and demonstrate peak purity in the presence of potential impurities and degradants.

Workflow for Analytical Method Validation

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Data Analysis & Reporting Dev Propose HPLC-UV Method Opt Optimize Chromatographic Conditions Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analysis Statistical Analysis of Results Robustness->Analysis Report Generate Validation Report Analysis->Report

Caption: A generalized workflow for analytical method validation.

Linearity and Range

Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample.[17][19] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[20]

Experimental Protocol:

  • Prepare a stock solution of the 8-Methoxy-9H-carbazol-2-OL analytical standard.

  • From the stock solution, prepare a series of at least five calibration standards at different concentrations. For an assay, a typical range is 80% to 120% of the target concentration.[19][20]

  • Inject each standard in triplicate.

  • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

Data Analysis and Acceptance Criteria:

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.998[21]
Y-intercept Should be close to zero and not statistically significant.
Residual Plot The residuals should be randomly distributed around zero.
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[17] It is often determined by recovery studies.

Experimental Protocol:

  • Prepare samples with known concentrations of the analyte (e.g., by spiking a blank matrix).

  • Prepare at least three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[19][22]

  • Analyze the samples and calculate the percent recovery.

Data Analysis and Acceptance Criteria:

Concentration LevelMean Recovery (%)
Low (80%)98.0 - 102.0[19][21]
Medium (100%)98.0 - 102.0[19][21]
High (120%)98.0 - 102.0[19][21]
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on different days, with different analysts, and/or on different instruments.

Data Analysis and Acceptance Criteria:

Precision LevelAcceptance Criteria (%RSD)
Repeatability ≤ 2.0%[21]
Intermediate Precision ≤ 2.0%[21]

Logical Relationship of Core Validation Parameters

G cluster_0 Method Foundation cluster_1 Quantitative Performance cluster_2 Method Limits Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ Limit of Quantitation Accuracy->LOQ Precision->LOQ LOD Limit of Detection LOQ->LOD

Caption: Interdependence of key analytical validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][21]

Experimental Protocol (based on the standard deviation of the response and the slope):

  • Determine the slope (S) of the calibration curve.

  • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (σ / S)[21]

    • LOQ = 10 * (σ / S)[21]

Acceptance Criteria: The LOQ should be validated by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[17][19]

Experimental Protocol:

Introduce small variations to the optimized method parameters, such as:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 5 °C)

  • Mobile phase composition (e.g., ± 2% organic component)

Data Analysis and Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, resolution) should remain within acceptable limits for each variation.

Conclusion: A Commitment to Data Integrity

The validation of an analytical standard curve is a scientifically rigorous process that underpins the reliability of quantitative data in drug development and research. By adhering to the principles outlined in this guide, which are firmly grounded in international regulatory standards, researchers can ensure the integrity of their findings for 8-Methoxy-9H-carbazol-2-OL. This commitment to quality is not just about regulatory compliance; it is about fostering confidence in the scientific process and ultimately, contributing to the development of safe and effective medicines.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • assayprism.com. HPLC Method Validation: Key Parameters and Importance. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • International Conference on Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Waters Corporation. A Guide to Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026). Retrieved from [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Linearity, accuracy and precision results of HPLC method. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PMC. (n.d.). Analytical Validation and Quality Control/Quality Assurance Practices for Improved Rigor and Reproducibility of Biochemical Assays in Orthopaedic Research. Retrieved from [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Routledge. (2006). Handbook of Analytical Validation. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]

  • ResearchGate. (2020). HPLC method for analyzing new compounds - analogs of an antineoplastic drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Analytical Method Validation: Collation between International Guidelines. Retrieved from [Link]

  • MDPI. (2021). Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53. Retrieved from [Link]

  • PubChem. 3-Methoxy-9h-carbazole-6-ol. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Retrieved from [Link]

  • Supporting Information Synthesis and biological evaluation of novel carbazolyl glyoxamides as anticancer and antibacterial agent. (n.d.). Retrieved from [Link]

  • Wikipedia. Carbazole. Retrieved from [Link]

  • Carbazoles database. synthesis, physical properties. Retrieved from [Link]

  • Analytical Method for Alachlor, Isoprocarb, Kresoxim-methyl, Diethofencarb, Thenylchlor, Tebufenpyrad, Paclobutrazol, Bitertanol. (n.d.). Retrieved from [Link]

  • PubChem. 2-Hydroxycarbazole. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking of 8-Methoxy-9H-carbazol-2-OL Analogs

For: Researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the molecular docking performance of 8-Methoxy-9H-carbazol-2-OL analogs. It is designed to offer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of the molecular docking performance of 8-Methoxy-9H-carbazol-2-OL analogs. It is designed to offer not just a methodology, but a strategic framework for computational drug discovery, grounded in established scientific principles and practical, field-proven insights. We will explore the rationale behind experimental choices, from target selection to the nuanced interpretation of docking results, to empower your own research endeavors.

Carbazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] The core carbazole scaffold provides a rigid, planar structure with extensive opportunities for functionalization, allowing for the fine-tuning of its pharmacological profile.[1] This guide focuses on a specific carbazole, 8-Methoxy-9H-carbazol-2-OL, and its analogs, to elucidate how subtle structural modifications can influence binding affinity and selectivity towards key cancer-related protein targets.

Our investigation will employ molecular docking, a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries of compounds and providing insights into the molecular interactions that govern ligand-protein recognition.[5]

The Strategic Imperative: Rationale for Target Selection

The success of any drug discovery campaign, computational or otherwise, hinges on the selection of a biologically relevant and "druggable" target.[6] For carbazole derivatives, which have shown promise as anticancer agents, two compelling targets are DNA Topoisomerase II and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

DNA Topoisomerase II: A Gatekeeper of Genomic Integrity

DNA topoisomerases are essential enzymes that resolve topological problems in DNA by introducing transient single- or double-strand breaks.[7][8] Cancer cells, with their rapid proliferation, are particularly dependent on Topoisomerase II (Top II) to manage the DNA supercoiling that arises during replication and transcription.[9][10] Inhibiting Top II leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[8][10] This makes Top II a validated and highly effective target for cancer chemotherapy.[7]

There are two human isoforms of Top II, alpha (Top2α) and beta (Top2β).[10] While both are targeted by existing chemotherapeutics, there is evidence to suggest that targeting Top2α specifically may offer a better therapeutic window, as it is more highly expressed in proliferating cells, whereas Top2β is implicated in treatment-related secondary malignancies.[11] For the purpose of this guide, we will focus on Human DNA Topoisomerase IIα (PDB ID: 4FM9) [12] and Human DNA Topoisomerase IIβ (PDB ID: 3QX3, 7YQ8) [13][14] to allow for a comparative analysis of isoform selectivity.

VEGFR-2: A Master Regulator of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[15][16] Tumors require a dedicated blood supply to obtain nutrients and oxygen and to remove metabolic waste. Vascular Endothelial Growth Factor A (VEGF-A) is a key signaling protein that promotes angiogenesis by binding to its receptor, VEGFR-2, on the surface of endothelial cells.[17][18] This binding event triggers a signaling cascade that leads to endothelial cell proliferation, migration, and survival.[15][16][17]

Inhibiting the VEGF-A/VEGFR-2 signaling pathway is a clinically validated strategy to starve tumors of their blood supply and inhibit their growth.[18] Therefore, Human VEGFR-2 (PDB ID: 3V2A, 1Y6B, 3VO3, 3C7Q) [19][20][21][22][23] represents another high-value target for our comparative docking study.

Experimental Workflow: A Self-Validating System

A robust and reproducible molecular docking workflow is essential for generating trustworthy results. The following protocol is designed to be a self-validating system, with clear checkpoints and justifications for each step.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_DL 1. Protein Structure Retrieval (RCSB PDB) Prot_Prep 3. Protein Preparation (Remove water, add hydrogens, assign charges) PDB_DL->Prot_Prep Ligand_DL 2. Ligand Structure Generation (ChemDraw/PubChem) Lig_Prep 4. Ligand Preparation (Energy minimization, assign charges, define rotatable bonds) Ligand_DL->Lig_Prep Grid_Gen 5. Grid Box Generation (Define active site) Prot_Prep->Grid_Gen Docking 6. Molecular Docking (AutoDock Vina) Lig_Prep->Docking Grid_Gen->Docking Pose_Analysis 7. Pose & Score Analysis (Binding energy, RMSD) Docking->Pose_Analysis Interaction_Analysis 8. Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Pose_Analysis->Interaction_Analysis Comparative_Analysis 9. Comparative Analysis (Structure-Activity Relationship) Interaction_Analysis->Comparative_Analysis

Figure 1: A generalized workflow for comparative molecular docking.

Step-by-Step Methodology

2.1.1. Protein Preparation [24][25][26]

  • Obtain Protein Structures: Download the crystal structures of Human Topoisomerase IIα (PDB ID: 4FM9), Topoisomerase IIβ (PDB ID: 3QX3), and VEGFR-2 (PDB ID: 3V2A) from the RCSB Protein Data Bank.

  • Clean the Protein Structure: Using molecular visualization software such as UCSF Chimera or Biovia Discovery Studio, remove all non-essential components from the PDB file, including water molecules, co-crystallized ligands, and any non-protein chains.[24][25][27]

  • Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure. Assign partial charges to each atom using a standard force field, such as Kollman charges.[25][28] This step is crucial for accurately calculating electrostatic interactions.

  • Prepare PDBQT File: Convert the prepared protein structure into the PDBQT file format required by AutoDock Vina.[29]

2.1.2. Ligand Preparation [28][29][30]

  • Generate 2D Structures: Draw the 2D structures of 8-Methoxy-9H-carbazol-2-OL and its analogs using chemical drawing software like ChemDraw or obtain them from a database such as PubChem.

  • Convert to 3D and Optimize: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[28]

  • Assign Charges and Define Rotatable Bonds: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds. This allows the docking software to explore different conformations of the ligand within the binding site.[28]

  • Prepare PDBQT Files: Convert the prepared ligand structures into the PDBQT file format.

2.1.3. Molecular Docking with AutoDock Vina [31][32][33][34][35]

  • Define the Grid Box: For each protein target, define a grid box that encompasses the known active site. The center and dimensions of the grid box should be carefully chosen to ensure that the entire binding pocket is included in the search space.[28]

  • Run the Docking Simulation: Use AutoDock Vina to perform the docking calculations. Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a sophisticated scoring function to estimate the binding affinity.[28]

  • Generate and Save Poses: For each ligand-protein pair, Vina will generate a set of binding poses ranked by their predicted binding affinity (in kcal/mol). Save the top-ranked poses for further analysis.

2.1.4. Analysis of Results [4][36]

  • Binding Energy: The primary metric for evaluating the docking results is the binding energy. A more negative binding energy indicates a stronger predicted binding affinity.[4]

  • Interaction Analysis: Visualize the top-ranked docking poses using software like PyMOL or Discovery Studio to analyze the specific molecular interactions between the ligand and the protein's active site residues. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[28][36]

  • Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available, calculate the RMSD between the docked pose of the native ligand and its crystallographic orientation to validate the docking protocol. An RMSD value of less than 2.0 Å is generally considered a successful docking.

Comparative Analysis: Deciphering Structure-Activity Relationships

The true power of comparative molecular docking lies in its ability to reveal structure-activity relationships (SAR). By systematically modifying the structure of the parent compound, 8-Methoxy-9H-carbazol-2-OL, and observing the effect on its predicted binding affinity and interaction profile, we can gain valuable insights into the key structural features required for potent and selective inhibition.

Hypothetical Analogs for Comparison

For the purpose of this guide, we will consider a hypothetical set of analogs of 8-Methoxy-9H-carbazol-2-OL with modifications at key positions to explore their impact on binding.

Compound R1 R2 R3
Parent Compound -OCH3-OH-H
Analog 1 -OH-OH-H
Analog 2 -OCH3-NH2-H
Analog 3 -OCH3-OH-Cl
Analog 4 -OCH3-OH-F
Predicted Binding Affinities and Key Interactions

The following table summarizes the hypothetical docking results for the parent compound and its analogs against our selected targets.

Compound Topoisomerase IIα (kcal/mol) Topoisomerase IIβ (kcal/mol) VEGFR-2 (kcal/mol) Key Predicted Interactions
Parent Compound -8.5-8.2-9.1H-bond with Aspartic Acid, Pi-pi stacking with Tyrosine
Analog 1 -8.9-8.6-9.5Additional H-bond with Glutamic Acid due to R1 -OH
Analog 2 -8.3-8.0-8.8Weaker H-bonding potential of R2 -NH2 compared to -OH
Analog 3 -8.7-8.4-9.3Halogen bond with a backbone carbonyl at R3
Analog 4 -8.6-8.3-9.2Weaker halogen bond with R3 -F compared to -Cl

Note: The docking scores presented are hypothetical and for illustrative purposes only. Actual docking studies would be required to generate real data.

Interpreting the Results: From Data to Insights
  • Importance of Hydrogen Bonding: The improved binding affinity of Analog 1 suggests that the hydroxyl group at R1 is a key hydrogen bond donor. The lower affinity of Analog 2 indicates that an amine at R2 is less favorable for hydrogen bonding in these active sites.

  • Role of Halogen Bonding: The increased affinity of Analogs 3 and 4 points to the potential for favorable halogen bonding interactions at the R3 position. The stronger predicted binding of the chloro-substituted analog (Analog 3) is consistent with the generally stronger halogen bonding potential of chlorine compared to fluorine.

  • Target Selectivity: While the differences are subtle, the analogs show some degree of selectivity. For instance, the parent compound and its analogs consistently show a slightly better predicted binding affinity for VEGFR-2 over the Topoisomerase II isoforms.

Visualizing Molecular Interactions and Signaling Pathways

Visual representations are invaluable for understanding complex biological systems. The following diagrams, generated using Graphviz, illustrate the VEGF-A/VEGFR-2 signaling pathway and the logical relationship between ligand modifications and predicted binding outcomes.

G cluster_pathway VEGF-A/VEGFR-2 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds to Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PI3K->Migration Survival Cell Survival PI3K->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Figure 2: Simplified schematic of the VEGF-A/VEGFR-2 signaling pathway leading to angiogenesis.

G cluster_sar Structure-Activity Relationship Logic Ligand_Mod Ligand Modification H_Bonding Hydrogen Bonding Potential Ligand_Mod->H_Bonding Halogen_Bonding Halogen Bonding Potential Ligand_Mod->Halogen_Bonding Hydrophobicity Hydrophobicity Ligand_Mod->Hydrophobicity Binding_Affinity Predicted Binding Affinity H_Bonding->Binding_Affinity Halogen_Bonding->Binding_Affinity Hydrophobicity->Binding_Affinity

Figure 3: Logical relationship between ligand modifications and their impact on predicted binding affinity.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of 8-Methoxy-9H-carbazol-2-OL analogs. By combining a robust experimental workflow with a thoughtful analysis of the results, researchers can gain valuable insights into the structure-activity relationships that govern ligand-protein interactions.

It is crucial to remember that molecular docking is a predictive tool, and its results should be interpreted with caution. The hypothetical data presented here serves to illustrate the principles of comparative analysis. The next logical steps in a real-world drug discovery project would be to synthesize the most promising analogs and validate their activity through in vitro and in vivo experimental assays.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel therapeutics that address unmet medical needs.

References

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ? | ResearchGate. (2023, May 5). Retrieved from [Link]

  • Hahn, W. C. (2002). Choosing anticancer drug targets in the postgenomic era. Journal of Clinical Investigation, 110(4), 431-435. Retrieved from [Link]

  • Wang, Y., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. Retrieved from [Link]

  • Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 347-354. Retrieved from [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • Tuszynski, J. A., & Ferreira, N. C. (2015). A Computational Strategy to Select Optimized Protein Targets for Drug Development toward the Control of Cancer Diseases. PLOS ONE, 10(1), e0111246. Retrieved from [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Retrieved from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of topoisomerase II (TOP2) in cancer. Retrieved from [Link]

  • Deweese, J. E., & Osheroff, N. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Future Oncology, 5(4), 429-433. Retrieved from [Link]

  • RCSB PDB. (2005, August 23). 1ZXN: Human DNA topoisomerase IIa ATPase/ADP. Retrieved from [Link]

  • Cheung, H. W., et al. (2023). The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy. International Journal of Molecular Sciences, 24(2), 1302. Retrieved from [Link]

  • RCSB PDB. (2022, May 25). 7QFO: Human Topoisomerase II Beta ATPase AMPPNP. Retrieved from [Link]

  • Creative Biolabs. (2024, June 21). What are Top II inhibitors and how do they work? Retrieved from [Link]

  • Azarova, A. M., et al. (2007). Roles of DNA topoisomerase II isozymes in chemotherapy and secondary malignancies. Proceedings of the National Academy of Sciences, 104(26), 11014-11019. Retrieved from [Link]

  • Testini, C. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University. Retrieved from [Link]

  • RCSB PDB. (2012, August 8). 4FM9: Human topoisomerase II alpha bound to DNA. Retrieved from [Link]

  • RCSB PDB. (2011, July 6). 3QX3: Human topoisomerase IIbeta in complex with DNA and etoposide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, December 12). 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. Retrieved from [Link]

  • RCSB PDB. (2024, January 3). 7YQ8: Cryo-EM structure of human topoisomerase II beta in complex with DNA and etoposide. Retrieved from [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Retrieved from [Link]

  • Bioinformatics Academy. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]

  • Chemical Computing Group. (n.d.). Preparing a raw PDB file containing a Protein-Protein complex. Retrieved from [Link]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • Yavuz, A. S., et al. (2025, October 17). Discovering anticancer drug target combinations via network-informed signaling-based approach. npj Systems Biology and Applications, 11, 88. Retrieved from [Link]

  • RCSB PDB. (2005, June 7). 1Y6B: Crystal structure of VEGFR2 in complex with a 2-anilino-5-aryl-oxazole inhibitor. Retrieved from [Link]

  • RCSB PDB. (2013, March 6). 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. Retrieved from [Link]

  • van der Meel, R., et al. (2014). Selecting Targets for Tumor Imaging: An Overview of Cancer-Associated Membrane Proteins. Pharmaceuticals, 7(3), 253-279. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • IntechOpen. (2023, January 25). Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PLOS ONE, 18(6), e0287383. Retrieved from [Link]

  • R Discovery. (2023, June 16). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Retrieved from [Link]

  • National Cancer Institute. (2024, September 11). Proteogenomics Study Identifies Cancer Drug Targets. Retrieved from [Link]

  • TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2023, June). (PDF) Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Retrieved from [Link]

  • Wang, Y., et al. (2018). Molecular Modeling Studies on Carbazole Carboxamide Based BTK Inhibitors Using Docking and Structure-Based 3D-QSAR. Molecules, 23(4), 935. Retrieved from [Link]

  • Eagon, S. (n.d.). How to Create a Protein PDBQT File for Docking. California Polytechnic State University. Retrieved from [Link]

  • RCSB PDB. (2008, December 23). 3C7Q: Structure of VEGFR2 kinase domain in complex with BIBF1120. Retrieved from [Link]

  • Adane, T., et al. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. Scientific Reports, 12, 18585. Retrieved from [Link]

  • RCSB PDB. (2012, January 18). 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. Retrieved from [Link]

  • El-Bastawissy, E., & de la Torre, B. G. (2014). In Silico Docking, Molecular Dynamics and Binding Energy Insights into the Bolinaquinone-Clathrin Terminal Domain Binding Site. Molecules, 19(5), 6528-6540. Retrieved from [Link]

  • Kanamori, E., et al. (2018). Binding free energy analysis of protein-protein docking model structures by evERdock. The Journal of Chemical Physics, 148(10), 104107. Retrieved from [Link]

  • Adane, T., et al. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. bioRxiv. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.